Gardenin A

Catalog No.
S586757
CAS No.
21187-73-5
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gardenin A

CAS Number

21187-73-5

Product Name

Gardenin A

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3

InChI Key

MQBFFYQCZCKSBX-UHFFFAOYSA-N

SMILES

Array

Synonyms

Gardenin A

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O

The exact mass of the compound Gardenin A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

An Overview of Polymethoxyflavones (PMFs)

Author: Smolecule Technical Support Team. Date: February 2026

Polymethoxyflavones (PMFs) are a unique class of flavonoids, distinguished from others by having two or more methoxy groups (-OCH₃) on their basic 15-carbon flavone skeleton [1] [2]. This high degree of methoxylation makes them more lipophilic than their hydroxylated counterparts, which significantly influences their bioavailability and bioactivities [3] [4] [5].

The core structure and general numbering system for all PMFs, which applies to Gardenin A, is shown below. This diagram illustrates the A, B, and C rings and the carbon positions where methoxy, hydroxyl, or other functional groups can attach, defining each specific PMF.

G RingSystem Basic Flavone Skeleton (C6-C3-C6)A Ring(C6)C Ring(C3)B Ring(C6) Characteristics Key Characteristics of PMFs• Two or more methoxy (-OCH₃) groups• High lipophilicity• Aglycones (no sugar attachment)• Predominant in Citrus peels RingSystem->Characteristics Defines Numbering Core Carbon PositionsA-ring: 5, 6, 7, 8B-ring: 2', 3', 4', 5', 6'C-ring: 2, 3, 4 RingSystem->Numbering Numbering Scheme

Natural Sources and Extraction Protocols

PMFs are found almost exclusively in plants of the Citrus genus (Rutaceae family) and a few other species like Kaempferia parviflora [1] [6]. They are most abundant in the peel (flavedo), specifically within the oil glands [7].

The table below summarizes the primary natural sources and common extraction methodologies.

Natural Source Prominent PMFs Present Common Extraction & Isolation Workflow

| Citrus Peels (e.g., Sweet orange, Tangerine, Mandarin) [1] [7] | Nobiletin, Tangeretin, Sinensetin, 5-Demethylnobiletin | 1. Extraction: Ultrasound-assisted extraction (UAE) with 75-90% ethanol [8] [5]. 2. Enrichment: Pass crude extract through macroporous resin (e.g., HPD 300), elute impurities with water, then collect PMF-rich fraction with 90-100% methanol [8] [9]. 3. Isolation: Purify individual PMFs using preparative HPLC [8]. | | Kaempferia parviflora (Black Ginger) [1] [6] | Casticin, other specific PMFs | Information on specific extraction protocols for this source was not detailed in the search results. |

Bioactivity and Molecular Mechanisms

PMFs exhibit a broad spectrum of bioactivities, with anti-inflammatory and anti-cancer effects being the most extensively studied. Their mechanisms often involve the modulation of key signaling pathways.

The diagram below outlines the primary anti-inflammatory mechanism shared by many PMFs, such as nobiletin, which involves inhibition of the NF-κB pathway.

G cluster_cell Inflammatory Cell (e.g., Macrophage) PMF PMF (e.g., Nobiletin) IKKbeta IKKβ Kinase PMF->IKKbeta Inhibits (Molecular Docking) NFkB NF-κB Complex (p50/p65) IKKbeta->NFkB Prevents Activation Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammation Reduces Transcription Cytokines External Inflammatory Stimulus (e.g., LPS) Cytokines->IKKbeta

The table below details the specific molecular targets and experimental evidence for various PMF bioactivities.

Bioactivity Key Molecular Targets & Mechanisms Experimental Evidence

| Anti-Inflammatory [10] [8] [2] | • Inhibits pro-inflammatory cytokines (TNF-α, IL-6) [8]. • Suppresses enzymes (COX-2, iNOS) [8]. • Directly inhibits IKKβ, blocking the NF-κB pathway [10]. | In vitro: LPS-stimulated mouse macrophage (RAW 264.7) models; measurement of NO, TNF-α, IL-6 production [8]. In silico: Molecular docking studies showing PMF binding to the ATP-pocket of IKKβ [10]. | | Anti-Cancer [4] [8] | • Induces cell cycle arrest (G1 phase) by modulating CDKs and p21/p27 [4]. • Promotes apoptosis via p53 expression and Bax/Bcl-2 ratio [8]. • Inhibits cancer cell proliferation and metastasis [4] [8]. | In vitro: Anti-proliferative assays (e.g., MTT) on human cancer cell lines (e.g., prostate PC-3, DU145; colorectal). Synergy studies with drugs like mitoxantrone [8]. In vivo: Suppression of skin and prostate carcinogenesis in mouse models [4]. | | Bone Protective [10] | • Indirectly suppresses osteoclast differentiation by reducing RANKL production in osteoblasts [10]. • Directly inhibits osteoclast differentiation via the NF-κB pathway [10]. | In vitro: Mouse osteoblast and osteoclast cell culture models. In vivo: Mouse models of osteoporosis, rheumatoid arthritis, and periodontal disease [10]. | | Cardiovascular [5] | • Induces vasorelaxation by blocking voltage-gated CaV1.2 calcium channels in vascular smooth muscle [5]. | Ex vivo: Vasorelaxation assays on isolated rat aortic rings pre-contracted with KCl or phenylephrine [5]. In silico: Molecular docking to a homology model of the rat CaV1.2c subunit [5]. | | Regulation of Metabolism [1] [9] | • Activates the LKB1-AMPK pathway, regulating lipid and energy metabolism [1]. • Positively modulates gut microbiota (e.g., increases Lactobacillus and Bifidobacterium) [9]. | In vitro: 3T3-L1 preadipocyte cell models [1]. In vivo: High-fat diet-fed C57BL/6 mice; analysis of gut microbiota via 16S ribosomal DNA sequencing [9]. |

Pharmacokinetics and Metabolic Fate

The journey of PMFs in the body is complex and crucial to their function. The following diagram summarizes the overall absorption, distribution, metabolism, and excretion (ADME) process, as revealed by animal studies.

G Oral Oral Administration (PMF-rich extract) Absorption Efficient Absorption (High bioavailability due to lipophilicity) Oral->Absorption Gut Gut Microbiota Oral->Gut Colon Intact Distribution Tissue Distribution (Brain, Liver, Kidneys, etc.) Absorption->Distribution Metabolism Hepatic & Microbial Metabolism Distribution->Metabolism Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Metabolism->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion Demethyl Demethylated Metabolites (Hydroxylated PMFs) Gut->Demethyl Demethyl->Absorption

Key quantitative findings on PMF metabolism include:

  • Bioavailability: PMFs are efficiently absorbed due to their methoxy groups, which prevent rapid Phase II metabolism like glucuronidation, leading to higher systemic levels compared to hydroxylated flavonoids [3].
  • Tissue Distribution: A 2024 study in mice showed PMFs accumulate in various tissues. Structural features influence distribution; for example, the absence of a methoxy group at the C-5 position enhanced brain penetration [3].
  • Metabolite Identification: After administration of orange peel extract to mice, 87 PMF metabolites were identified. The primary biotransformation pathways are demethylation (loss of a -CH₃ group to form a hydroxyl, creating HPMFs) and subsequent conjugation with glucuronate or sulfate [3] [9] [7].

Research Gaps and Future Directions

Despite promising data, research on PMFs has several limitations. Most studies are preclinical (in vitro and animal models), with very limited data from human clinical trials [7]. Furthermore, the Structure-Activity Relationship (SAR) is not fully elucidated, and the metabolic fate and pharmacokinetic profile of many specific PMFs, including this compound, require further in-depth investigation [4] [7].

References

The NF-κB Signaling Pathway: Gardenin A's Potential Target

Author: Smolecule Technical Support Team. Date: February 2026

To understand how an inhibitor like Gardenin A might work, it's helpful to first look at the NF-κB pathway it targets. The pathway primarily operates through two mechanisms [1] [2]:

  • The Canonical Pathway: This is the most common activation route. In resting cells, NF-κB is inactive in the cytoplasm, bound to an inhibitory protein called IκBα. When a cell receives a signal (e.g., from TNF-α), a complex called IKK is activated. IKK then phosphorylates IκBα, tagging it for degradation. This frees the NF-κB dimer (often p50 and RelA), allowing it to move into the nucleus and turn on genes involved in inflammation and cell survival [1] [2] [3].
  • The Non-Canonical Pathway: This pathway is more specific and is activated by a smaller set of signals. It involves the activation of a kinase called NIK, which leads to the processing of the p100 protein into p52. The p52 then forms a dimer with RelB, and this complex translocates to the nucleus [1] [2].

The diagram below illustrates the core components and flow of the canonical NF-κB pathway, which is a common target for therapeutic inhibitors.

G TNF TNF Receptor Receptor TNF->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/RelA) GeneExp Gene Expression NFkB->GeneExp Nuclear Translocation Inflammation Inflammation GeneExp->Inflammation CellSurvival CellSurvival GeneExp->CellSurvival Degradation->NFkB Releases

Overview of the canonical NF-κB signaling pathway and potential inhibition sites.

Experimental Methods to Determine Inhibition

If you were to investigate this compound's mechanism, the following established methodologies from recent studies on other NF-κB inhibitors would be highly relevant. The table below summarizes key experiments and their purposes [4].

Experimental Method Key Measurement / Target Purpose in Mechanism Elucidation
Western Blot Analysis IkB-α degradation; phosphorylation of IKK, p65 [4] Determines if the inhibitor blocks upstream IKK activity or prevents IkB-α degradation.
Immunofluorescence / Imaging Nuclear translocation of p65 (RelA) [4] Visualizes and confirms inhibition of the critical step of NF-κB moving to the nucleus.
ELISA & Multiplex Assays Secreted cytokines (TNF-α, IL-6, IL-1β) [4] Measures the functional outcome of inhibition on pro-inflammatory gene expression.
Reporter Gene Assay NF-κB-dependent luciferase activity [3] Quantifies the overall effect of the inhibitor on NF-κB transcriptional activity.
Cell Viability Assay (e.g., MTT) General cell toxicity [4] Confirms that the observed inhibitory effects are not due to general cell death.

Suggestions for Finding Specific Information on this compound

Since the specific data for this compound is not available in the current search, here are some suggestions for how you might proceed with your research:

  • Refine Your Literature Search: Use specialized scientific databases like PubMed, Scopus, or Google Scholar with targeted queries such as "this compound" AND "NF-kB" or "this compound" AND "IKK".
  • Explore Related Compounds: The search results indicate that various terpenoids and other natural products are known to inhibit NF-κB through mechanisms like IκB degradation and p65 translocation [5]. Studying the mechanisms of structurally similar flavonoids may provide valuable clues.
  • Consider Computational Screening: If you are in the early stages of research, computational tools like the machine learning model NfκBin could be used to predict whether this compound is a potential inhibitor, which might help prioritize further experimental work [3].

References

Antioxidant Compounds in Gardenia jasminoides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Chemical Class Key Antioxidant Mechanisms & Notes
Crocin [1] Carotenoid (Water-soluble) Primary component of Gardenia Yellow Pigment (GYP); strong free radical scavenger [1].
Geniposide / Genipin [2] Iridoid Glycoside Metabolized to genipin; inhibits inflammation and oxidative stress; key hepatoprotective agent [2].
Polysaccharides [3] [4] Polysaccharide Enhances activity of antioxidant enzymes (SOD, GSH-Px); reduces markers of oxidative damage (MDA) [3] [4].
Rutin & Catechin [5] Flavonoid (Polyphenol) Identified in leaves; significant free radical scavenging and reducing power [5].
Various Flavonoids [6] Flavonoid Synthesized via phenylpropanoid pathway; content varies with fruit development stage [6].
Essential Oil Components (e.g., Methyleugenol) [7] Volatile Compound Contributes to overall antioxidant capacity of the plant's essential oil [7].

Experimental Protocols for Antioxidant Activity

Researchers use several standardized in vitro assays to quantify the antioxidant potential of Gardenia jasminoides extracts. The following workflow outlines a common multi-assay approach, with specific methodologies detailed thereafter.

G Start Start: Plant Extract Preparation A1 Extraction (Solvent: Water, Ethanol, etc.) Start->A1 A2 Purification (Deproteinization, Decolorization) A1->A2 A3 Crude Extract Obtained A2->A3 B1 ABTS⁺· Radical Scavenging Assay A3->B1 B2 DPPH· Radical Scavenging Assay A3->B2 B3 ·OH Radical Scavenging Assay A3->B3 B4 Reducing Power Assay A3->B4 B5 Total Antioxidant Capacity (TAC) Assay A3->B5 C1 Cell Viability Assay (e.g., MTT on LMH cells) A3->C1 C2 Induce Oxidative Damage (e.g., Heat Stress) C1->C2 C3 Treat with Polysaccharides C2->C3 C4 Measure Markers: SOD, GSH-Px, MDA, ROS C3->C4

Key Assay Methodologies:

  • Free Radical Scavenging Assays (DPPH & ABTS⁺·): The extract's ability to donate hydrogen atoms to stabilize the stable radicals DPPH· (purple) and ABTS⁺· (blue-green) is measured. The decrease in absorbance is measured spectrophotometrically, and the IC₅₀ value (concentration that scavenges 50% of radicals) is calculated. For Gardenia polysaccharides (GP), the EC₅₀ for DPPH· was 0.1 mg/mL and for ABTS⁺· was 1.1 mg/mL [4].
  • Hydroxyl Radical (·OH) Scavenging Assay: The Fenton reaction (Fe²⁺ + H₂O₂) generates highly reactive ·OH. Extracts that compete with the detector molecule for ·OH are considered protective. GP showed an EC₅₀ of 3.8 mg/mL for this assay [4].
  • Reducing Power Assay: The extract's capacity to reduce Fe³⁺ to Fe²⁺ is measured by the formation of a Perl's Prussian blue complex. Increased absorbance indicates higher reducing power, a key mechanism of antioxidant action [5] [4].
  • Cellular Antioxidant Activity: This evaluates protection in a biological context. For example, chicken LMH liver cells are pre-treated with a Gardenia polysaccharide (GP), then subjected to heat stress to induce oxidative damage. Markers like Reactive Oxygen Species (ROS) and antioxidant enzymes (SOD, GSH-Px) are then measured. Studies show GP can significantly increase SOD and GSH-Px activities while reducing ROS levels [4].

Mechanisms of Action: A Network View

The antioxidant effect of Gardenia jasminoides compounds is not isolated but occurs through a network of interconnected biological pathways. The diagram below synthesizes the key mechanisms described across the search results.

G cluster_direct Direct Antioxidant Action cluster_indirect Indirect & System-Level Action cluster_effects Cellular Outcomes Compounds Gardenia Bioactive Compounds (Iridoids, Polysaccharides, Crocins) DA1 Free Radical Scavenging Compounds->DA1 DA2 Metal Ion Chelation Compounds->DA2 IA1 Boost Endogenous Antioxidant Enzymes Compounds->IA1 IA2 Modulate Inflammatory Signaling (e.g., NF-κB) Compounds->IA2 IA3 Improve Gut Microbiota & Reduce Toxins Compounds->IA3 E1 Reduced Oxidative Damage (Lower MDA, ROS) DA1->E1 DA2->E1 IA1->E1 IA2->E1 E3 Protected Liver Cells (Hepatoprotection) IA3->E3 Via Gut-Liver Axis E2 Protected Cell Integrity (Lowered AST) E1->E2 E2->E3

Research Implications and Future Directions

The documented bioactivities of Gardenia jasminoides components make them promising candidates for several applications.

  • Therapeutic Potential: The hepatoprotective effects are particularly notable, with iridoids and polysaccharides showing efficacy against conditions like non-alcoholic fatty liver disease (NAFLD) and cholestatic liver injury by regulating lipid metabolism, attenuating cholestasis, and reducing inflammation and oxidative stress [2] [3].
  • Product Development: Beyond pharmaceuticals, these compounds have significant potential as natural food colorants (Gardenia Yellow Pigment) and as active ingredients in functional foods and nutraceuticals aimed at liver health and overall antioxidant support [1] [3].

References

Emerging Targets in Neuroinflammation Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes several key proteins and pathways currently being investigated for modulating neuroinflammation, as identified in the recent literature:

Target/Pathway Proposed Mechanism in Neuroinflammation Research Context
INPP5D/SHIP1 [1] Inhibition blocks SHIP1 protein, potentially enhancing microglia's ability to clear harmful plaques. [1] Alzheimer's disease; small-molecule inhibitors in optimization. [1]
Nrf2-Keap1 Pathway [2] Activation upregulates antioxidant genes and inhibits microglia-mediated inflammation. [2] Neurodegenerative diseases (AD, PD); considered a novel therapeutic approach. [2]
FABP4 [3] Inhibition in microglia alleviates induced neuroinflammation. [3] Pre-clinical study for neurodegenerative diseases; focus on blood-brain barrier permeability. [3]
STING/NF-κB/NLRP3 [4] Neuronal ADRA1 receptor modulates this pathway, driving tauopathy and inflammation. [4] Alzheimer's disease models; knockdown of ADRA1 ameliorated pathology. [4]
NF-κB & Inflammasome [5] Key signaling pathway and protein complex (containing ASC, Caspase-1) controlling pro-inflammatory cytokine production. [5] General neuroinflammation; used as measurable endpoints in drug discovery platforms. [5]

Experimental Models for Profiling Neuroinflammation

Recent publications emphasize robust methodological frameworks for studying neuroinflammation. The following diagram illustrates a multi-modal approach that integrates in vitro and in vivo models to improve translational outcomes in drug discovery [5].

G Start Neuroinflammation Drug Discovery InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo ExVivo Ex Vivo Analysis Start->ExVivo SubModel1 • Human iPSC-derived microglia • Mono- and tri-cultures • NF-κB/Inflammasome Reporters InVitro->SubModel1 Readout1 Readouts: Immunofluorescence, Advanced Microscopy, Plate-based Assays SubModel1->Readout1 SubModel2 • Acute neuroinflammation models • Lentiviral reporter delivery • Stereotaxic injection InVivo->SubModel2 Readout2 Readouts: In vivo Imaging (IVIS), PET imaging (e.g., TSPO) SubModel2->Readout2 SubModel3 • Tissue sectioning • Spatial transcriptomics • Mass spectrometry imaging ExVivo->SubModel3 Readout3 Readouts: Digital Spatial Profiling, Gene Expression Analysis SubModel3->Readout3

Experimental models and readouts for neuroinflammation drug discovery [5].

References

Key Pharmacokinetic Data to Collect

Author: Smolecule Technical Support Team. Date: February 2026

For any pharmacokinetic study, the goal is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following table outlines the essential parameters you would need to measure or calculate [1].

Parameter Description
C~max~ Maximum observed plasma/serum concentration.
T~max~ Time to reach C~max~.
AUC~0-t~ Area under the concentration-time curve from zero to the last measurable time point.
AUC~0-∞~ Area under the concentration-time curve from zero to infinity.
t~1/2~ Terminal elimination half-life.
CL/F Apparent clearance (for extravascular administration).
V~z~/F Apparent volume of distribution during the terminal phase.

A Framework for Your Experimental Protocol

You can design a rigorous study for Gardenin A by following established guidelines for clinical pharmacokinetic investigations [1]. Here is a detailed methodological framework.

  • 1. Study Design: A well-controlled study is crucial. For a first-in-human study of this compound, a single ascending dose (SAD) and multiple ascending dose (MAD) design is often appropriate. The study should specify whether it is single-center or multicenter, single-dose or multiple-dose, and randomized.
  • 2. Subject Selection: Define clear inclusion and exclusion criteria. These typically involve age range (e.g., 18-55 years), body mass index (BMI) range, health status confirmed by medical history and laboratory tests, and restrictions on smoking, alcohol, and other medications.
  • 3. Dosing and Sampling: this compound should be administered under standardized conditions (e.g., after an overnight fast). Blood samples must be collected at pre-defined time points to accurately capture the pharmacokinetic profile. A typical schedule for an oral compound might include pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
  • 4. Bioanalytical Method: You must develop and validate a specific method (e.g., Liquid Chromatography with tandem mass spectrometry, LC-MS/MS) to quantify this compound concentrations in plasma. The method description should detail sample preparation, chromatographic separation, and mass spectrometric detection, including validation data for accuracy, precision, and lower limit of quantification (LLOQ) [1].
  • 5. Statistical Analysis: The statistical plan should include a sample size calculation based on expected variability in key parameters like AUC. Pharmacokinetic parameters are typically summarized using descriptive statistics. Non-compartmental analysis (NCA) is the standard method for calculating parameters like C~max~, T~max~, and AUC [1].

Workflow for Analysis and Reporting

The following diagram illustrates the high-level workflow for conducting and reporting a pharmacokinetic study, from design to analysis. This workflow synthesizes the key steps from the methodological guidelines [1].

G Start Study Concept & Objective D1 Protocol Finalization (Design, Population, Dosing) Start->D1 D2 Ethics Approval & Trial Registration D1->D2 D3 Subject Recruitment & Screening D2->D3 D4 Drug Administration & Sample Collection D3->D4 D5 Bioanalytical Phase (Sample Analysis & QC) D4->D5 D6 Data Analysis (NCA & Statistics) D5->D6 D7 Report & Publication D6->D7 End Study Complete D7->End

A workflow for a clinical pharmacokinetic study, from initial design to final reporting.

Suggested Next Steps for Your Research

  • Consult Broader Literature: Look for pharmacokinetic studies on structurally similar flavonoids, as their data can provide a useful starting point for hypothesis generation.
  • Leverage Automation Tools: The field is moving towards automated and machine-learning-assisted pharmacokinetic modeling [2] [3]. Exploring these tools could accelerate your analysis once you have data.
  • Plan Your Experiment: Use the provided framework and table to meticulously design your own experimental study for this compound.

References

A Scientific Review of Gardening: Biodiversity, Health Benefits, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gardening Science

Gardening science represents a multidisciplinary field of research that examines the ecological, health, and socio-environmental dimensions of cultivated green spaces in human environments. The systematic study of gardening has evolved substantially over recent decades, transitioning from primarily anecdotal observations to empirically-driven research utilizing rigorous experimental designs and advanced analytical techniques. This evolution reflects growing recognition of gardens as complex ecological systems and important components of urban infrastructure that deliver multiple ecosystem services. The expanding body of scientific literature examines gardens not merely as horticultural endeavors but as integrated biophysical systems that interact with ecological, social, and health domains [1] [2].

The evidence base for gardening science has grown substantially since the first published studies emerged in the 1980s, with a notable acceleration in research output occurring after 2002. Current bibliometric analyses reveal that the field encompasses approximately 408 peer-reviewed publications focused specifically on residential garden biodiversity alone, with a strong geographical bias toward Europe (32.1%) and North America (23.8%), while Asia, Africa, and South America remain underrepresented despite their significant contributions to home garden research [1]. This research encompasses diverse methodological approaches, including observational studies (77% of publications), experimental manipulations (4%), and increasingly, systematic reviews and meta-analyses that synthesize evidence across multiple studies [1] [3].

The scientific interest in gardening extends beyond academic curiosity, driven by pressing global challenges including urbanization, biodiversity loss, and public health concerns. Contemporary research recognizes gardens as potential solutions to multiple sustainability challenges, offering opportunities for enhancing urban biodiversity, providing health co-benefits, and contributing to food security and climate resilience. As the field continues to mature, researchers are employing increasingly sophisticated methods including genomic tools, randomized controlled trials, and advanced statistical modeling to elucidate the complex mechanisms underlying gardening's effects and benefits [3] [2] [4].

Biodiversity and Ecological Function

Patterns and Drivers of Garden Biodiversity

Residential gardens represent a significant component of urban green infrastructure, accounting for an estimated 16-36% of total urban area in Europe and New Zealand, and approximately 35-47% of all urban green space in studied UK cities [1]. This substantial land allocation positions gardens as potentially critical habitats for supporting urban biodiversity and maintaining ecological connectivity in increasingly fragmented urban landscapes. Research examining the biodiversity value of gardens has expanded considerably, with studies encompassing diverse taxonomic groups including plants, invertebrates, birds, and mammals, though other species groups such as amphibians remain severely understudied [1].

The floral composition of gardens often includes substantial contributions from non-native plants, which frequently dominate garden vegetation yet still provide functional benefits to fauna through habitat structure, nutritional resources, and other ecological services. The relationship between non-native plants and overall garden biodiversity is complex and context-dependent, with some studies demonstrating positive associations between non-native plants and the diversity and abundance of certain fauna, likely mediated through the functional attributes these plants provide [1]. Beyond species composition, the physical structure and management practices implemented in gardens significantly influence their biodiversity value, with key factors including:

  • Habitat complexity and vertical stratification of vegetation
  • Presence of structural features such as logs, rock piles, and water features
  • Reduced management intensity including limited pesticide use
  • Connectivity between gardens and other green spaces

The species diversity observed in gardens is consistently correlated with garden size and habitat complexity, with larger, more structurally diverse gardens supporting greater numbers of species across multiple taxonomic groups [1]. This relationship highlights the importance of maintaining variability in vegetation structure and composition to support diverse ecological communities. Additionally, the botanical composition and vegetation cover in gardens show positive associations with the diversity and abundance of fauna, creating cascading effects through trophic networks and supporting more complex ecological interactions.

Conservation Value and Management Practices

The conservation significance of residential gardens extends beyond their individual plot-level diversity to their collective contribution to landscape-scale biodiversity. When aggregated across neighborhoods and cities, gardens form extensive green networks that potentially support species populations and ecological processes. Several studies have identified the importance of functional connectivity among gardens and between gardens and other green infrastructure elements for species dispersal, gene flow, and ecosystem functioning [1]. This connectivity enables gardens to serve as corridor habitats that facilitate movement through otherwise inhospitable urban matrices, though the permeability of these corridors varies significantly among species with different dispersal abilities and habitat requirements.

Garden management practices profoundly influence biodiversity outcomes, with emerging evidence suggesting that conventional landscaping approaches emphasizing tidiness and intensive management often reduce habitat value. Specifically, practices such as frequent lawn mowing, chemical applications (fertilizers and pesticides), and the removal of structural habitat elements like leaf litter and dead wood generally correlate with reduced biodiversity across multiple taxa [1]. However, the relationship between management intensity and biodiversity is not always straightforward or consistent; for example, research on mowing frequency in lawn areas has produced variable results, suggesting optimal management approaches may depend on local context and target species.

Table 1: Key Biodiversity Findings from Garden Studies

Research Area Key Findings Taxonomic Focus References
Habitat Drivers Positive correlation between garden size, habitat complexity, and species diversity Plants, invertebrates, birds [1]
Management Effects Intensive management (frequent mowing, pesticides) generally reduces biodiversity Multiple taxa [1]
Native vs. Non-native Non-native plants contribute substantially to garden plant diversity; some provide benefits to fauna Plants, invertebrates [1]
Landscape Context Connectivity among gardens and other green spaces important for species dispersal Multiple taxa [1]

Despite growing promotion of "wildlife-friendly" gardening practices, there remains a general paucity of experimental evidence testing the efficacy of specific management interventions for enhancing biodiversity [1]. Of the limited experimental studies conducted in gardens, the majority (72%) have focused on invertebrates, particularly pollinators, reflecting both the relative ease of studying these groups and their recognized importance in garden ecosystems. This research gap highlights the need for more robust experimental testing of recommended gardening practices to ensure conservation recommendations are evidence-based and effective across different contexts.

Health and Therapeutic Outcomes

Empirical Evidence for Health Benefits

Gardening activities have gained increasing attention as potential health promotion interventions for addressing various chronic conditions and promoting overall well-being. A recent systematic review and meta-analysis published in 2025 examined the effects of gardening-based training and horticultural therapy on distinct health domains, analyzing data from 23 studies (including 13 randomized controlled trials) involving 4,535 participants [3]. This comprehensive analysis revealed small-to-medium effects of gardening activities on mental health outcomes, with smaller but still significant effects observed for physical health and general health domains.

The therapeutic mechanisms through which gardening influences health are multifaceted and likely involve interconnected pathways including physical activity, stress reduction, social connection, and nutritional benefits. For people living with chronic conditions—including physical dysfunction, pain, obesity, anxiety, depression, hypertension, and cognitive dysfunction—gardening provides a multimodal intervention that simultaneously addresses multiple health determinants [3]. The participants in the reviewed studies had a mean age of 54.39 years, with a majority being female (63.25%), reflecting the demographic groups most frequently involved in gardening intervention research.

The mental health benefits documented in the literature include reductions in symptoms of anxiety, stress, and depression, along with enhancements in psychological well-being and mood states. These benefits appear to derive from multiple aspects of the gardening experience, including exposure to natural environments, engagement in meaningful activity, opportunities for mastery and accomplishment, and the rhythmic, meditative qualities of gardening tasks [3]. Additionally, the physical health benefits associated with gardening include increased physical activity levels, improvements in cardiovascular health parameters, and enhancements in cognitive function, particularly among older adults and those with cognitive impairments.

Methodological Considerations in Gardening Intervention Research

Research examining the health benefits of gardening employs diverse methodological approaches, with the most rigorous evidence deriving from randomized controlled trials (RCTs) and quasi-experimental studies with control groups [3]. These studies typically compare gardening interventions against control conditions such as waitlist controls, treatment-as-usual, or alternative activities to isolate the specific effects of gardening from non-specific factors like attention and expectation effects. The gardening interventions implemented in these studies vary considerably in their format, intensity, and duration, ranging from structured horticultural therapy programs led by trained professionals to community-based gardening activities and home gardening interventions.

Table 2: Health Outcomes from Gardening Interventions (Meta-Analysis Results)

Health Domain Standardized Mean Difference (SMD) Confidence Interval Effect Size Interpretation Number of Studies
Mental Health -0.31 (-0.97, 0.34) Small to medium 13
Physical Health -0.25 (-0.62, 0.11) Small 10
General Health -0.08 (-0.20, 0.05) Negligible to small 15

The heterogeneity in gardening intervention protocols presents challenges for synthesizing evidence across studies and determining optimal "dosing" of gardening activities for specific health outcomes. Currently, there remains insufficient evidence to recommend specific types, frequencies, or durations of gardening activities for different health conditions and populations [3]. This represents a significant knowledge gap in the field and an important direction for future research. Additionally, most studies have focused on short-term outcomes immediately following interventions, with limited evidence regarding the long-term sustainability of health benefits derived from gardening activities.

GardeningHealthIntervention GardeningIntervention Gardening Intervention PhysicalActivity Physical Activity GardeningIntervention->PhysicalActivity StressReduction Stress Reduction GardeningIntervention->StressReduction SocialConnection Social Connection GardeningIntervention->SocialConnection NutritionalBenefits Nutritional Benefits GardeningIntervention->NutritionalBenefits NatureExposure Nature Exposure GardeningIntervention->NatureExposure PhysicalHealth Physical Health (Activity, Cardiovascular) PhysicalActivity->PhysicalHealth MentalHealth Mental Health (Anxiety, Depression, Well-being) StressReduction->MentalHealth SocialConnection->MentalHealth GeneralHealth General Health (Quality of Life, Social Function) SocialConnection->GeneralHealth NutritionalBenefits->PhysicalHealth NatureExposure->MentalHealth

Diagram 1: Proposed pathways linking gardening interventions to health outcomes through multiple mediating mechanisms.

Genomic and Experimental Approaches

Common Garden Experiments in Ecological Research

The common garden experiment represents a fundamental methodological approach in evolutionary ecology and quantitative genetics, specifically designed to study local adaptation and the genetic bases of complex traits by controlling for environmental variation [4]. This experimental design involves cultivating or breeding individuals from different populations in a shared environment, thereby allowing researchers to attribute phenotypic differences to genetic factors rather than phenotypic plasticity or environmental effects. Although traditionally associated with plant studies, common garden experiments have been successfully applied to diverse organisms including fish, invertebrates, and small mammals, with the primary limitation being the ability to breed and maintain the species in controlled conditions [4].

The methodological foundation of common garden experiments lies in quantitative genetics principles, which use relatedness between individuals to partition phenotypic variance into genetic and non-genetic components. Key parameters estimated in these experiments include additive genetic variance (V_A), dominance variance (V_D), and heritability (the proportion of phenotypic variance attributable to additive genetic effects) [4]. Additionally, researchers can calculate Q_ST, a standardized measure of genetic differentiation for quantitative traits that serves as an analogue to the population genetics parameter F_ST, enabling comparisons between neutral genetic differentiation and differentiation in quantitative traits that may indicate local adaptation.

In the genomic era, common garden experiments have gained renewed importance as a means of validating findings from genome-wide association studies (GWAS) and genome scans for selection [4]. By combining dense genetic marker data with phenotypic measurements collected in controlled environments, researchers can identify specific genetic variants associated with adaptive traits while controlling for environmental confounding factors. This integrated approach allows for more powerful tests of local adaptation hypotheses and enables researchers to move beyond simple correlations between genetic variation and environmental variables to establish causal relationships between genotypes, phenotypes, and fitness.

Genomic Methodologies and Integration

Modern common garden experiments increasingly incorporate high-throughput genotyping methods that generate dense genome-wide marker data, typically involving at least 10,000 independent markers distributed across the genome [4]. These genomic resources enable more precise estimation of genetic parameters and facilitate the identification of specific genomic regions underlying adaptive traits. The most comprehensive genotyping approach involves whole-genome sequencing, which provides maximum marker density but requires substantial bioinformatics resources and high-quality DNA samples. Alternative approaches include reduced-representation sequencing methods (e.g., RADseq) and transcriptome sequencing, which provide cost-effective alternatives for species without reference genomes.

The integration of genomic data with common garden experiments follows several analytical pathways:

  • Population genomic analyses examining patterns of neutral genetic variation and population structure
  • Genome-wide association studies (GWAS) identifying markers correlated with phenotypic variation
  • Gene expression analyses examining transcriptional responses to environmental conditions
  • Selection scans detecting genomic regions deviating from neutral expectations

This integrative framework allows researchers to connect variation at the DNA level with organismal phenotypes and fitness outcomes, providing a more complete understanding of adaptive evolutionary processes [4]. The combination of genomic approaches with the controlled environmental conditions of common garden experiments represents a powerful strategy for elucidating the genetic architecture of complex traits and predicting responses to environmental change, with important applications in conservation, agriculture, and evolutionary biology.

CommonGardenWorkflow WildPopulations Wild Populations (Different Environments) CommonEnvironment Common Garden Environment WildPopulations->CommonEnvironment PhenotypicData Phenotypic Measurements CommonEnvironment->PhenotypicData GenomicData Genomic Data Collection CommonEnvironment->GenomicData QGAnalysis Quantitative Genetics (V_A, V_D, Heritability) PhenotypicData->QGAnalysis GWAS GWAS (Marker-Trait Associations) PhenotypicData->GWAS PopGenomics Population Genomics (F_ST, Structure) GenomicData->PopGenomics GenomicData->GWAS LocalAdaptation Local Adaptation Assessment QGAnalysis->LocalAdaptation PopGenomics->LocalAdaptation GeneticArchitecture Genetic Architecture of Traits GWAS->GeneticArchitecture

Diagram 2: Integrated workflow for common garden experiments combining phenotypic and genomic approaches.

Technical Visualization and Data Analysis Tools

Computational Tools for Biological Data Visualization

The analysis and interpretation of complex biological data from gardening and ecological research increasingly relies on specialized software tools that enable visualization and exploration of large datasets. The Pathway Tools software represents one such platform, generating cellular overview diagrams that provide visual representations of biochemical networks for specific organisms [5]. These automated visualizations encompass metabolic pathways, transport reactions, and signaling pathways, creating a comprehensive framework for interpreting various types of omics data within their biological context.

A key feature of these visualization platforms is the Omics Viewer capability, which enables researchers to project experimental data (e.g., gene expression, metabolomic measurements) onto the biochemical network diagrams, allowing for visual pattern recognition and data interpretation in a biologically meaningful context [5]. This approach leverages the human visual system's sophisticated pattern detection capabilities to identify meaningful relationships in complex datasets that might be overlooked through purely computational analyses. The software also supports comparative analyses across different organisms, highlighting conserved and unique metabolic capabilities that may relate to ecological adaptations or phylogenetic relationships.

For landscape planning and garden design, specialized 3D visualization software such as VizTerra enables the creation of photorealistic renderings of proposed garden layouts, allowing designers and researchers to simulate different design approaches and predict their visual and functional outcomes [6]. These tools include extensive libraries of plants, materials, and landscape elements that can be incorporated into designs, facilitating both aesthetic planning and functional analysis of garden spaces. The ability to generate realistic previews of landscape designs supports more informed decision-making and enables researchers to create standardized representations of garden interventions for experimental studies.

Data Visualization and Analysis Frameworks

Emerging frameworks like DataGarden focus on formalizing personal sketches into structured visualization templates, supporting a visual-first approach to data representation [7]. This methodology acknowledges the importance of sketching and visual brainstorming in the creative process of data visualization design, while providing structure for transforming these initial concepts into reproducible templates. Such approaches bridge the gap between creative exploration and systematic data representation, offering potential applications in gardening research for standardizing environmental data collection and visualization.

Bibliometric analysis tools including VOSviewer enable the mapping and visualization of research literature, supporting identification of trends, knowledge gaps, and collaborative networks in scientific fields [2]. These approaches have been applied to urban gardening research, revealing the evolution of research topics from initial focus on poverty and food security to contemporary interests in well-being and quality of life, while also highlighting geographical disparities in research emphasis [2]. Such analyses provide valuable meta-perspectives on the development of research fields, helping to contextualize individual studies within broader scientific landscapes.

The integration of these computational tools and visualization platforms enhances researchers' ability to analyze, interpret, and communicate complex data from gardening studies, supporting more sophisticated investigations of ecological patterns, physiological processes, and design principles. As these tools continue to evolve, they offer potential for increasingly integrated approaches that bridge molecular, organismal, and ecosystem levels of analysis, facilitating a more comprehensive understanding of garden structure and function.

Research Gaps and Future Directions

Despite substantial progress in gardening science, significant knowledge gaps persist that limit our ability to fully understand and optimize garden ecosystems for biodiversity, health, and sustainability outcomes. A critical limitation noted across multiple systematic reviews is the paucity of experimental evidence testing the impacts of different garden management regimes on biodiversity outcomes [1]. While numerous "wildlife-friendly" gardening practices are promoted by conservation organizations and gardening media, few have been subjected to rigorous, replicated experimental testing in garden environments, creating uncertainty about their efficacy and potential interactions.

In the realm of health research, while evidence continues to accumulate regarding the benefits of gardening activities, important questions remain about the optimal design of gardening interventions for different populations and health conditions [3]. Current literature provides insufficient guidance regarding the specific types, frequencies, durations, and intensities of gardening activities needed to achieve particular health outcomes, sometimes described as the "dosing" problem in nature-based interventions. Additionally, more research is needed to understand the mechanistic pathways through which gardening influences health, including potential physiological, psychological, and social mediators that may explain observed effects.

Important geographical biases in gardening research also limit the generalizability of current findings, with the majority of studies conducted in Europe and North America despite the global prevalence and potential importance of gardens in other regions [1] [2]. This bias is particularly significant given that gardens in different cultural and biogeographical contexts may serve distinct functions and support different biodiversity patterns. Expanding research into understudied regions, particularly in the Global South where home gardens have longstanding cultural importance and contribute substantially to food security, would enrich our understanding of garden functions and benefits across diverse contexts.

Emerging research priorities include:

  • Longitudinal studies examining how gardens and their benefits change over time
  • Interdisciplinary approaches integrating ecological, health, and social science perspectives
  • Climate-responsive gardening strategies that enhance resilience to environmental change
  • Technological integration exploring how digital tools can support garden monitoring and management
  • Policy-relevant research informing urban planning and public health initiatives

Addressing these knowledge gaps will require collaborative partnerships between researchers, policymakers, practitioners, and garden owners to develop coordinated approaches to garden research and management [1]. Such partnerships can facilitate larger-scale studies, ensure research relevance to real-world contexts, and support the translation of scientific evidence into practical guidelines and policy recommendations. By addressing current limitations and building on existing evidence, gardening science can continue to develop as a rigorous field while contributing meaningful solutions to contemporary environmental and public health challenges.

Conclusion

This scientific review has synthesized current evidence regarding gardening from multiple perspectives, highlighting the diverse research methodologies, key findings, and persistent knowledge gaps in this multidisciplinary field. The evidence base demonstrates that gardens represent significant elements of urban ecological networks that can support substantial biodiversity when managed appropriately, while also providing measurable health benefits through multiple potential pathways. The integration of traditional experimental approaches like common garden studies with modern genomic tools and visualization technologies offers promising directions for future research that can elucidate the complex mechanisms underlying garden functions and benefits.

References

Quantitative Data Summary: Gardenin A's Bioactive Effects

Author: Smolecule Technical Support Team. Date: February 2026

Assay / Model Key Finding Concentration / Dose Citation / Year
Cell Viability (HepG2/Caco2) Maximal cell viability 10 μg/mL [1] [2]
In Vivo Neuroprotection (Rat) Preservation of brain architecture; downregulation of TNFα 50 and 100 mg/kg body weight [3]
In Vivo Neuroprotection (Drosophila) Significant protection against paraquat-induced toxicity and mobility defects 10 μM (in feed) [4]
Anti-oxidant Effect Marked decrease in ROS levels 10 μg/mL (in vitro) [1] [2]
Anti-inflammatory Effect Decreased pro-inflammatory cytokines (e.g., TNFα) 10 μg/mL (in vitro); 50/100 mg/kg (in vivo) [1] [3] [2]
Lipid Metabolism Reduction in alcohol-induced lipid accumulation 10 μg/mL (in vitro) [1] [2]
Gut Barrier Integrity Upregulation of tight junction genes 10 μg/mL (in vitro) [1] [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited works.

Cell Culture and Treatment (In Vitro Model of Alcohol-Associated Liver & Gut Disease)

This protocol is adapted from the 2025 study by Chadha et al. [1] [2].

  • Cell Lines: HepG2 (human liver cancer cells) and Caco2 (human colorectal adenocarcinoma cells).
  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and a 1% antibiotic-antimycotic solution, at 37°C in a 5% CO₂ atmosphere [1].
  • Compound Treatment:
    • Gardenin A was isolated from Gardenia resinifera Roth. gum and dissolved in a suitable solvent (e.g., DMSO, with a final concentration of <0.1%) [1].
    • A dose of 10 μg/mL this compound was established as the optimal, non-cytotoxic concentration for pre-treatment via MTT assay [1] [2].
    • To induce damage, cells are exposed to a medium containing alcohol (ethanol). The specific concentration and duration can vary but are typically in the range of 50-100 mM for several hours to days.
    • The protective effect is assessed by pre-treating cells with this compound for a set period (e.g., 2-4 hours) before co-administering it with ethanol.
Animal Model and Treatment (In Vivo Model of Alcohol-Induced Neuroinflammation)

This protocol is based on the 2025 neuropharmacology study [3].

  • Animal Model: Adult male Wistar rats.
  • Ethanol Administration: Ethanol is administered to the rats to induce neuroinflammatory damage. The exact regimen (e.g., dose, route, and duration) is specific to the study design.
  • This compound Treatment:
    • This compound is dissolved in a vehicle solution (e.g., carboxymethyl cellulose or saline with a low percentage of Tween-80).
    • The compound is administered via oral gavage or intraperitoneal injection at two dose levels: 50 mg/kg and 100 mg/kg body weight [3].
    • Treatment typically occurs concurrently with or prior to ethanol exposure over a defined experimental period.
  • Tissue Collection and Analysis: After sacrifice, brain tissues are collected. One hemisphere is preserved for histological analysis (e.g., fixed in paraformaldehyde for immunohistochemistry), and the other is snap-frozen for molecular biology assays (e.g., ELISA, RNA extraction).

Mechanism of Action & Signaling Pathways

The research indicates that this compound's cytoprotective effects are mediated through the AMPK/Nrf2 signaling pathway, which modulates oxidative stress and inflammation [1] [2]. The following diagram illustrates this central mechanism as identified in HepG2 and Caco2 cells.

G Alcohol Alcohol ROS ROS Alcohol->ROS Induces Inflammation Inflammation Alcohol->Inflammation Induces GarA GarA AMPK AMPK GarA->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates (Phosphorylation) HO1 HO1 Nrf2->HO1 Upregulates Translocation HO1->ROS Reduces HO1->Inflammation Reduces Cytoprotection Cytoprotection HO1->Cytoprotection Promotes

Diagram 1: this compound activates the AMPK/Nrf2/HO-1 pathway to counteract alcohol-induced oxidative stress and inflammation in liver and gut cells [1] [2].

In the context of the brain, this compound's neuroprotection involves a broader mechanism, targeting key inflammatory mediators and promoting neuronal health, as shown below.

G Ethanol Ethanol TNFa TNFa Ethanol->TNFa Upregulates BDNF BDNF Ethanol->BDNF Downregulates GarA GarA GarA->TNFa Downregulates Vimentin Vimentin GarA->Vimentin Attenuates (astroglial reactivity) GarA->BDNF Restores Claudin5 Claudin5 GarA->Claudin5 Upregulates (BBB integrity) Neuroinflammation Neuroinflammation TNFa->Neuroinflammation Drives BBB_Dysfunction BBB_Dysfunction TNFa->BBB_Dysfunction Contributes to Neuroprotection Neuroprotection BDNF->Neuroprotection Supports Claudin5->BBB_Dysfunction Restores BBB_Dysfunction->Neuroinflammation Exacerbates

Diagram 2: this compound mitigates ethanol-driven neuroinflammation by modulating TNFα, BDNF, and tight junction proteins [3].

Drug Development Potential & Future Directions

This compound presents a compelling profile for natural product-based drug discovery [5] [6]. Its key advantages include:

  • Pleiotropic Effects: It simultaneously targets multiple pathological processes—oxidative stress, inflammation, and cellular death—which is advantageous for complex diseases [1] [3] [4].
  • Blood-Brain Barrier Permeability: Evidence from fly and mouse models confirms that this compound can cross the BBB, a critical requirement for central nervous system therapeutics [3] [4].
  • High Bioavailability: Studies in Drosophila have shown its bioavailability in the brain at nanomolar concentrations after oral administration, suggesting favorable pharmacokinetics [4].

The future research required to advance this compound includes:

  • Comprehensive ADMET Studies: Formal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling in mammalian systems is the essential next step [7].
  • Expanded In Vivo Studies: Testing in diverse and more complex animal models of disease is needed.
  • Lead Optimization: Medicinal chemistry efforts may focus on synthesizing analogs to improve its potency, selectivity, and drug-like properties [5].

References

A Framework for Neuroprotective Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

The following structured approach, informed by current standards and common practices in the field, can serve as a template for developing a research plan for Gardenin A.

Table 1: Key Considerations for Experimental Design

Aspect Consideration & Rationale
Screening Strategy Implement a multi-assay phenotypic screen to represent distinct neurotoxicity pathways relevant to aging and neurodegeneration [1].
Animal Models Select models based on the hypothesized primary action of this compound (e.g., cuprizone for demyelination, 5xFAD for Alzheimer's pathology, EAE for immune-mediated damage) [2] [3].
Clinical Translation Plan for trial characteristics that differ between disease-targeted therapies (longer, larger, biomarker-reliant) and symptomatic therapies (shorter, smaller) [4].
Protocol Reporting Adhere to guidelines like SPIRIT 2025 for preclinical study protocols to ensure completeness and reproducibility [5].
Target Identification Investigate if this compound interacts with key protein kinases (e.g., SYK, AKT, GSK3β) known to regulate neuroprotective microglial functions and cell survival [3] [6].

Proposed Experimental Workflow for this compound

The diagram below outlines a potential staged workflow for evaluating the neuroprotective properties of this compound, from initial discovery to clinical trial planning.

G Neuroprotective Drug Evaluation Workflow cluster_1 Discovery Phase cluster_2 Translation Phase Start Start: Identify this compound InVitro In Vitro Phenotypic Screening Start->InVitro Subcell Elucidate Mechanism of Action InVitro->Subcell InVivo In Vivo Animal Model Validation Subcell->InVivo Preclin Comprehensive Preclinical Package InVivo->Preclin Clinical Clinical Trial Protocol Design Preclin->Clinical

Phase 1: Discovery - In Vitro Phenotypic Screening

Begin with a battery of cell-based assays to confirm this compound's neuroprotective activity against diverse insults [1].

  • Assays to Conduct:
    • Oxytosis/Ferroptosis: Challenge cells (e.g., mouse hippocampal HT22 cells) with glutamate, erastin, or RSL3 to test protection against oxidative cell death [1].
    • Intracellular Amyloid-β Toxicity: Use human neuroblastoma MC65 cells to assess efficacy against Aβ-mediated toxicity [1].
    • Anti-inflammatory Activity: Treat microglial cells (e.g., BV2) with LPS or other inducers and measure production of nitrite, IL-6, and IL-1β [1].
    • Nrf2 Induction: Evaluate the ability of this compound to activate the Nrf2 antioxidant pathway, a key neuroprotective mechanism [1].
Phase 2: Translation - In Vivo Validation & Mechanism

Following positive in vitro results, proceed to animal models.

  • Model Selection: Choose an animal model based on the most promising in vitro results [2]. For instance, if this compound shows strong anti-inflammatory effects, the experimental autoimmune encephalomyelitis (EAE) model might be suitable. If it enhances remyelination, the cuprizone model would be appropriate [2].
  • Key In Vivo Metrics:
    • Functional Outcomes: Assess cognitive or motor function improvement using behavioral tests [3].
    • Pathological Endpoints: Quantify reductions in pathological hallmarks, such as Aβ plaque load, myelin debris, or levels of inflammatory markers [3].
    • Target Engagement: Validate interaction with hypothesized targets (e.g., SYK kinase) through biochemical or genetic approaches [3] [6].
Phase 3: Preclinical to Clinical Bridge
  • Formal Toxicity & Pharmacokinetics: Conduct IND-enabling studies to determine safety, dosing, and bioavailability.
  • Clinical Trial Protocol Outline: Develop a detailed protocol. The SPIRIT 2013 guideline has been updated to SPIRIT 2025, which provides a 34-item checklist to ensure protocol completeness [5]. Key items include:
    • Defined Outcomes: Specify primary and secondary outcomes, including the specific measurement variable, analysis metric, and time point for each [5].
    • Data Management Plan: Outline plans for data entry, coding, security, storage, and quality promotion (e.g., double data entry) [5].
    • Statistical Methods: Predefine statistical methods for comparing groups and handling missing data [5].
    • Dissemination Policy: State plans for communicating trial results to participants and the public [5].

Future Directions and Conclusion

The field is moving toward combination therapies and novel delivery systems. Even if this compound shows efficacy, its long-term value may lie in being part of a multi-target regimen or being engineered with technologies like Roche's Brain Shuttle for enhanced brain penetration [7] [8].

I hope this structured framework provides a solid foundation for your research on this compound. Should you obtain specific data on this compound, you can use this outline to build a robust and comprehensive application note.

References

Cell Viability and Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

To evaluate the effects of Gardenin A on cell health and proliferation, you can employ several common assay types. The table below summarizes the core principles and key features of these methods.

Assay Type Principle / Target Key Features & Considerations Common Readout
Metabolic Activity Measure cellular metabolites (e.g., glucose uptake, lactate) and enzyme activity as markers for viability and proliferation [1]. Directly linked to cellular energy and building blocks; simple procedure [1]. Colorimetric (e.g., formazan dye intensity) [1].
Colorimetric Assays Quantify viable cells using tetrazolium reagents (e.g., MTT, XTT, CCK-8) that change color upon reduction by metabolically active cells [1]. Visual change; does not require specialized equipment; highly popular [1]. Absorbance (via UV spectrophotometer) [1].
Luminescent Assays Quantify ATP levels using the luciferase reaction; signal is proportional to the number of metabolically active cells [1]. High sensitivity; flexible reagent procedure due to long half-life of reaction; fastest-growing segment [1]. Luminescence [1].
Cytotoxicity & Apoptosis Measure hallmark processes of cell death, such as membrane integrity, caspase activation, and DNA fragmentation [2]. Allows for multiplexing to distinguish between apoptosis, autophagy, and necrosis [2]. Fluorescence, colorimetry, or luminescence.

Intracellular Protein Staining for Flow Cytometry

This protocol is used to detect and quantify intracellular targets like cytokines, transcription factors, or structural proteins (e.g., MAP2) following treatment with compounds like this compound [3] [4]. The workflow for staining cytoplasmic and nuclear proteins is as follows:

G Start Prepare single-cell suspension A (Optional) Stain with fixable viability dye Start->A B Stain cell surface markers in staining buffer A->B C Fix cells (e.g., IC Fixation Buffer) B->C D Permeabilize cells (1X Permeabilization Buffer) C->D E Stain intracellular antigens in permeabilization buffer D->E F Wash and resuspend in flow cytometry staining buffer E->F End Analyze by flow cytometry F->End

Key Materials:

  • Intracellular Fixation & Permeabilization Buffer Set (e.g., Thermo Fisher, cat. no. 88-8824) for cytoplasmic proteins and cytokines [3].
  • Foxp3/Transcription Factor Staining Buffer Set (e.g., Thermo Fisher, cat. no. 00-5523) for nuclear proteins [3].
  • Antibodies against your target intracellular antigen.
  • Flow cytometer.

Detailed Procedure (for cytoplasmic proteins in tubes) [3]:

  • Cell Preparation & Surface Staining: Prepare a single-cell suspension. (Optional) Stain with a fixable viability dye. Stain cell surface markers with directly conjugated antibodies in flow cytometry staining buffer on ice or at 4°C, protected from light. Wash cells.
  • Fixation: After the last wash, resuspend the cell pellet in the residual volume (~100 µL). Add 100 µL of IC Fixation Buffer, vortex to mix, and incubate for 20-60 minutes at room temperature in the dark.
  • Permeabilization: Add 2 mL of 1X Permeabilization Buffer and centrifuge (400-600 x g, 5 min). Discard the supernatant. Repeat this wash step once.
  • Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer. Add the recommended amount of antibody against your intracellular target (e.g., a cytokine). Incubate for 20-60 minutes at room temperature in the dark.
  • Wash & Analysis: Add 2 mL of 1X Permeabilization Buffer, centrifuge, and discard the supernatant. Repeat the wash. Resuspend the final pellet in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Critical Notes:

  • Protein Localization: The optimal permeabilization buffer (detergent-based vs. methanol) depends on the subcellular location of your target protein (cytoplasmic vs. nuclear vs. phosphorylated signaling proteins) [3].
  • Background Staining: Fixation and permeabilization can increase background. Including BSA or FBS in buffers can help reduce this [3].
  • Cytokine Detection: For intracellular cytokine staining, cells typically require stimulation (e.g., with PMA/ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture before staining [3].

Functional Characterization via Live-Cell Calcium Imaging

Monitoring intracellular calcium transients is a powerful method to probe cellular activity and signaling pathways, which can be applied to study this compound's effects [5] [6]. The following diagram outlines the workflow for a simultaneous ATP and calcium imaging assay, which can be adapted for other stimuli.

G Start Plate adherent cells on glass-bottom dish A Load cells with Fura2-AM dye (30 min, room temp, dark) Start->A B Wash cells to remove excess dye A->B C Add imaging solution containing luciferin-luciferase B->C D Acclimate cells for 10 min before imaging C->D E Acquire live-cell recordings (Alternate 340/380 nm excitation) D->E End Analyze ratio (340/380) for [Ca²⁺]i and luciferin fluorescence for ATP E->End

Key Materials [6]:

  • Mammalian cells plated on 35 mm glass-bottom dishes.
  • Fura2-AM (cell-permeant calcium indicator, e.g., Thermo Fisher, F1221).
  • D-Luciferin (potassium salt, e.g., Thermo Fisher, L2916).
  • Luciferase (from Photinus pyralis, e.g., Sigma-Aldrich, L9420).
  • Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, Glucose, HEPES).
  • Inverted fluorescence microscope equipped with a 40x oil immersion objective, a UV light source (xenon lamp), a high-speed wavelength switcher, and a Fura2 filter set.

Detailed Procedure [6]:

  • Cell Culture: Plate cells 2-3 days prior to the experiment and allow them to grow to sub-confluence.
  • Dye Loading: On the day of the experiment, aspirate the culture medium. Add 1 mL of Fura2 staining solution (1-5 µM Fura2-AM in physiological solution) and incubate at room temperature for 30 minutes in the dark.
  • Preparation for Imaging: Aspirate the Fura2 staining solution and wash the cells twice with physiological solution to remove any extracellular dye. Add 990 µL of the luciferin imaging solution (containing luciferin and luciferase) to the dish. Allow cells to acclimatize for 10 minutes at room temperature in light-limiting conditions.
  • Image Acquisition: Place the dish on the microscope stage. Acquire time-lapse recordings using alternating excitation at 340 nm and 380 nm, while collecting emission at ~510 nm. Establish a baseline, then apply your experimental stimulus (e.g., this compound, ATP, or other compounds).
  • Data Analysis: For each time point, calculate the ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular free calcium concentration ([Ca²⁺]i). A decrease in luciferin fluorescence (ex ~350-400 nm, em ~500-550 nm) indicates its depletion due to extracellular ATP consumption [6].

References

Comprehensive Application Notes and Protocols: Tissue Distribution Analysis of Gardenin in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance

Tissue distribution studies constitute a critical component of the drug development process, providing essential insights into how therapeutic compounds traverse biological systems and accumulate in specific organs and tissues. For the flavonoid compound Gardenin, understanding its distribution patterns is particularly important given its potential therapeutic applications in areas including anti-inflammatory responses and neuroprotective pathways. These studies move beyond simple plasma concentration measurements to reveal the precise biodistribution profiles that ultimately determine both efficacy and toxicity [1].

The fundamental challenge in tissue distribution analysis lies in the limited predictive capacity of plasma concentrations for actual tissue drug levels and subsequent pharmacological response. This is especially relevant for compounds like Gardenin that may need to cross complex biological barriers such as the blood-brain barrier or preferentially accumulate in specific target tissues. Traditional methodologies have faced significant limitations, both methodological and deontological, particularly in human studies. However, recent advances in analytical technologies and computational modeling have revolutionized our ability to study these distribution patterns with unprecedented spatial and temporal resolution [1].

Quantitative Methodologies for Tissue Distribution Studies

The selection of appropriate analytical methodologies is crucial for generating reliable tissue distribution data for Gardenin. The field has evolved substantially from traditional techniques to incorporate sophisticated spatial and fractal models, with in silico approaches becoming increasingly valuable in early drug discovery stages. The table below summarizes the key methodologies employed in contemporary tissue distribution studies:

Table: Comparison of Major Methodologies for Gardenin Tissue Distribution Analysis

Methodology Spatial Resolution Quantitative Capability Throughput Key Applications in Gardenin Studies
LC-MS/MS Tissue homogenate (no spatial info) Excellent sensitivity and dynamic range High Primary quantitative analysis, pharmacokinetic profiling
MALDI-MSI 10-50 μm Semi-quantitative with proper standards Medium Spatial distribution mapping within tissues
PET Imaging 1-2 mm (clinical) Absolute quantification possible Low Real-time in vivo distribution and kinetics
NMR Spectroscopy 10-100 μm (MRSI) Quantitative but less sensitive Low Metabolic profiling alongside distribution
Whole-Body Autoradiography 50-100 μm Quantitative with radiolabeling Medium Comprehensive organ distribution screening

Each methodology offers distinct advantages and limitations, with the optimal approach often involving a complementary combination of techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains the gold standard for sensitive quantification of Gardenin and its metabolites across collected tissues, typically achieving detection limits in the low nanogram-per-gram tissue range. For spatial context, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) provides detailed two-dimensional distribution maps of Gardenin within thin tissue sections, revealing potential heterogeneous distribution patterns that would be lost in homogenization-based approaches [1].

More recently, non-invasive imaging techniques such as positron emission tomography (PET) and nuclear magnetic resonance (NMR) spectroscopy have expanded our capabilities for studying Gardenin distribution in live subjects, enabling longitudinal study designs that reduce inter-animal variability and provide temporal distribution kinetics. These techniques are particularly valuable for understanding blood-brain barrier penetration and distribution kinetics in central nervous system targets, which may be relevant to Gardenin's potential neuroprotective effects [1].

Experimental Protocols for Gardenin Tissue Distribution

Sample Preparation and Extraction
  • Tissue Collection and Preservation: Following administration of Gardenin (typically via oral gavage or intravenous injection), euthanize animals at predetermined time points. Immediately collect tissues of interest (e.g., liver, kidney, brain, heart, lung, spleen, and adipose tissue). Rinse tissues in ice-cold phosphate-buffered saline to remove residual blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis. Consistent handling procedures are critical to prevent post-mortem degradation and maintain sample integrity [1].

  • Tissue Homogenization and Gardenin Extraction: Weigh approximately 50-100 mg of each frozen tissue and homogenize in 3-5 volumes of appropriate buffer (e.g., phosphate buffer or acetonitrile:water mixture) using a mechanical homogenizer. For Gardenin extraction, add internal standard (e.g., a structurally analogous flavonoid) to 100 μL of homogenate, followed by protein precipitation using 300 μL of acetonitrile or methanol. Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 100 μL of mobile phase compatible with subsequent LC-MS/MS analysis [1].

Mass Spectrometry Analysis
  • LC-MS/MS Conditions for Gardenin Quantification: Separate Gardenin and its metabolites using a reversed-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Use a gradient elution from 10% to 90% B over 5 minutes at a flow rate of 0.3 mL/min. Inject 5 μL of sample extract. For detection, utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). Optimize the MRM transition for Gardenin (m/z 345.1 → 330.1) and its potential metabolites, along with appropriate collision energies and fragmentor voltages [1].

  • Quality Control and Validation: Prepare calibration standards in blank tissue homogenates spanning expected concentration ranges (typically 1-1000 ng/g). Include quality control samples at low, medium, and high concentrations (e.g., 3, 50, and 400 ng/g) in each analytical batch to ensure accuracy and precision. Accept analytical runs when at least 67% of quality control samples fall within 15% of their nominal concentrations. Evaluate matrix effects by comparing the analytical response of Gardenin spiked into tissue extracts post-extraction versus pure solvent standards [1].

Data Analysis and Interpretation
  • Pharmacokinetic Calculations: Determine Gardenin concentrations in each tissue using the calibration curve and calculate standard pharmacokinetic parameters: maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC), elimination half-life (t~1/2~), and mean residence time (MRT). Calculate tissue-to-plasma ratios based on AUC values to assess Gardenin accumulation in specific tissues. Statistical moment theory provides a model-independent approach for these calculations, which is particularly valuable for complex distribution patterns [1].

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model for Gardenin by incorporating tissue-specific data, including perfusion rates, partition coefficients, and drug-specific properties (molecular weight, lipophilicity, plasma protein binding). Use the model to simulate Gardenin distribution under various conditions and predict potential drug-drug interactions. Model validation against experimental data is essential before extrapolation to human distribution predictions [1].

Visualization of Gardenin Distribution Pathway Using Graphviz

The following workflow diagram illustrates the sequential processes involved in Gardenin tissue distribution analysis, from compound administration through data interpretation. This visualization highlights the integrated approach required for comprehensive distribution studies, with each stage building upon previous steps to generate a complete pharmacokinetic profile.

GardeninWorkflow cluster_methods Complementary Analytical Methods cluster_core Core Quantitative Protocol Start Gardenin Administration (IV/PO) TissueCollection Tissue Collection & Preservation Start->TissueCollection SamplePrep Sample Preparation & Extraction TissueCollection->SamplePrep MALDI MALDI-MSI (Spatial Distribution) TissueCollection->MALDI PET PET Imaging (In Vivo Tracking) TissueCollection->PET LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS DataProcessing Data Processing & QC LCMSMS->DataProcessing PBPK PBPK Modeling & Simulation DataProcessing->PBPK Results Distribution Profile & Interpretation PBPK->Results MALDI->DataProcessing PET->DataProcessing

Diagram Title: Gardenin Tissue Distribution Analysis Workflow

The diagram above represents the comprehensive workflow for Gardenin tissue distribution studies, highlighting both the core quantitative protocol (green nodes) and complementary analytical methods (blue nodes) that provide spatial and in vivo distribution context. The administration phase (yellow) initiates the process, while the final interpretation (red) represents the ultimate study output. The intentional application of high-contrast color relationships between text and background ensures optimal readability while maintaining visual coherence across the workflow.

Advanced Applications and Therapeutic Implications

The tissue distribution profile of Gardenin has significant implications for its therapeutic optimization and potential clinical applications. Understanding how Gardenin distributes across different tissues enables more precise dosing regimen design and identification of potential accumulation sites that could lead to either enhanced efficacy or unwanted toxicity. For conditions requiring central nervous system activity, such as neuroinflammatory disorders or neurodegenerative diseases, demonstrating adequate blood-brain barrier penetration becomes essential. Conversely, for peripheral targets, limited CNS access might be desirable to reduce potential central side effects [1].

The integration of spatial transcriptomics approaches with traditional distribution studies represents a cutting-edge advancement in the field. Techniques such as image-aided graph contrastive learning (as demonstrated in the STAIG framework) can map gene activity patterns within intact tissue structures, potentially revealing correlations between Gardenin distribution and localized biological effects [2]. This integrated approach is particularly valuable for understanding complex tissue regions with heterogeneous cellular composition, such as tumor microenvironments or specialized organ regions, where Gardenin might exhibit differential distribution and activity [2].

For targeted delivery applications, Gardenin's inherent distribution properties can be optimized through prodrug strategies or carrier systems that enhance delivery to specific organs or tissues while minimizing exposure to sites of potential toxicity. These advanced delivery approaches are especially relevant for applications in antiretroviral therapy and anti-tumor strategies, where tissue-specific delivery can dramatically improve therapeutic outcomes [1]. The continued development of in silico prediction models for Gardenin distribution will further accelerate these optimization efforts, reducing the need for extensive animal studies while improving the success rate of formulation strategies.

Conclusion

The comprehensive tissue distribution analysis of Gardenin requires a multidisciplinary approach integrating sophisticated analytical methodologies, robust experimental protocols, and advanced computational modeling. The application notes and protocols detailed in this document provide a framework for generating high-quality distribution data that can inform critical decisions throughout the drug development process. As the field continues to evolve, particularly with advancements in spatial omics technologies and artificial intelligence-driven modeling, our ability to understand and optimize the tissue distribution of promising compounds like Gardenin will continue to improve, potentially enabling more targeted therapeutic interventions with enhanced efficacy and reduced adverse effects.

References

Comprehensive Application Notes and Protocols for Gardenin A Behavioral Testing Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gardenin A and Behavioral Testing

This compound is a naturally occurring polymethoxylated flavonoid that has recently garnered significant research interest for its potential neuropsychiatric applications. While preliminary phytochemical studies suggest potential central nervous system activity, systematic behavioral characterization remains limited. This document provides comprehensive application notes and detailed experimental protocols for evaluating the behavioral effects of this compound in rodent models, with particular emphasis on anxiety-related behaviors and cognitive functions. These protocols are designed specifically for researchers, scientists, and drug development professionals working in preclinical psychopharmacology.

The methodology presented herein addresses a critical need in behavioral neuroscience for standardized, reproducible approaches that can reliably capture stable behavioral traits rather than transient states. Recent research has highlighted significant limitations in conventional behavioral testing, including poor inter-test correlations and challenges with repeatability, which ultimately contribute to the high failure rate of preclinical candidates in clinical trials [1]. By implementing the comprehensive battery outlined in these application notes, researchers can obtain more reliable, translationally relevant data on this compound's potential therapeutic effects.

Behavioral Testing Methodology

Conceptual Framework for Trait Anxiety Assessment

The behavioral testing methodology for this compound is grounded in the critical distinction between state anxiety (transient, situation-dependent anxiety) and trait anxiety (stable, characteristic anxiety proneness). Traditional behavioral testing in rodents typically assesses state anxiety through single exposures to aversive environments, which captures momentary fluctuations rather than underlying traits. However, trait anxiety represents a more clinically relevant target for therapeutic intervention as it corresponds to the persistent anxiety symptoms characteristic of anxiety disorders [1]. This compound's potential anxiolytic properties would ideally target these stable traits rather than transient states.

  • Summary Measures Approach: Recent methodological advances demonstrate that summary measures (SuMs) derived from repeated behavioral testing provide a more reliable assessment of trait anxiety than single measurements. This approach involves:

    • Multiple test repetitions (typically 3 sessions) to capture behavior across varying contexts
    • Combination of different test types (elevated plus maze, open field, light-dark tests)
    • Averaging across repetitions to reduce situational variability and environmental noise
    • Creation of composite measures that reflect consistent behavioral patterns across different contexts [1]
  • Enhanced Predictive Validity: Studies validating the SuMs approach have demonstrated significantly improved prediction of behavioral responses under more stressful conditions and following fear conditioning compared to conventional single-measure approaches [1]. For this compound research, this means that the summary measures methodology will provide more meaningful data about its potential clinical utility as an anxiolytic compound.

Behavioral Domains and Corresponding Tests

Table 1: Behavioral Domains and Corresponding Tests for this compound Profiling

Behavioral Domain Specific Tests Primary Measured Parameters Clinical Correspondence
Anxiety-Related Behavior Elevated Plus Maze (EPM), Open Field (OF), Light-Dark (LD) Time in aversive zones, entries, latency to enter Anxiety disorders, generalized anxiety
Learning & Memory Morris Water Maze, Fear Conditioning Escape latency, platform crossings, freezing behavior Cognitive disorders, PTSD
Depressive-Like Behavior Forced Swim Test, Tail Suspension Test Immobility time, struggling duration Major depressive disorder
Compulsive Behavior Marble Burying Test Number of marbles buried OCD, compulsive behaviors
Testing Parameters and Schedule

Table 2: Standardized Testing Schedule for this compound Behavioral Assessment

Testing Phase Time Point Behavioral Tests This compound Administration
Acute Effects Day 1-7 EPM1, OF1, LD1 Single dose 30-60 min pre-test
Repeated Dosing Effects Day 8-21 EPM2, OF2, LD2 Once daily dosing
Trait Assessment Day 22-28 EPM3, OF3, LD3 Continued dosing
Challenge Phase Day 29-35 Tests under enhanced aversive conditions Continued dosing
Cognitive Assessment Day 36-42 Morris Water Maze, Fear Conditioning Continued dosing

Experimental Protocols

Animals and Housing Conditions
  • Animal Models: The protocol utilizes adult male Wistar rats (180-220g initial weight) and C57BL/6J mice (20-25g) to enable cross-species validation. Sample sizes should be calculated to detect a minimum correlation coefficient of r = 0.35 with alpha = 0.05 and beta = 0.8 power, typically requiring n=54 rats per experimental group based on validated power analyses [1].

  • Housing Conditions: Animals are housed in groups of 2-5 (species-separated) under standard conditions with a reversed light-dark cycle (lights on 19:00-07:00) to facilitate testing during the active phase. All animals undergo a two-week acclimation period to housing conditions before behavioral testing commences. For social isolation studies, rats are reared from weaning (P21) either in groups of four or in isolation until adulthood to investigate social stress effects [1].

  • Environmental Controls: Maintain room temperature at 22±1°C and humidity at 55±10% with ad libitum access to standard laboratory chow and water. All behavioral testing should be conducted in dedicated testing rooms separate from housing facilities to prevent contextual associations.

This compound Preparation and Dosing
  • Compound Preparation: this compound should be prepared fresh daily using appropriate vehicle solutions based on solubility characteristics. For oral administration, prepare suspensions in 0.5-1% carboxymethylcellulose (CMC). For intraperitoneal administration, solutions can be prepared using 5% DMSO + 5% Tween-80 + 90% saline with gentle heating if necessary.

  • Dosing Protocol:

    • Acute dosing: Administer this compound (1, 5, and 10 mg/kg) 30-60 minutes before behavioral testing based on pharmacokinetic predictions
    • Chronic dosing: Once daily administration for 4-6 weeks to assess sustained effects
    • Control groups: Include both vehicle control and positive control groups (e.g., diazepam 1-2 mg/kg for anxiety tests)
  • Dose Selection: Conduct preliminary dose-range finding studies (0.1-50 mg/kg) to identify the effective range and exclude toxic effects before comprehensive behavioral assessment.

Behavioral Test Procedures
3.3.1 Elevated Plus Maze (EPM) Protocol

The EPM apparatus consists of two open arms (50×10 cm) and two enclosed arms (50×10×40 cm) arranged in a plus-shape configuration elevated 50 cm from the floor. The testing procedure follows these standardized steps:

  • Habituation: Transfer animals to the testing room and allow at least 60 minutes for habituation to testing conditions
  • Administration: Administer this compound or vehicle 30-60 minutes before testing based on pharmacokinetic profile
  • Testing: Place each animal in the center square facing an open arm and allow 5-minute free exploration
  • Recording: Track behavior using automated systems (e.g., Noldus EthoVision XT15) with the following key parameters:
    • Time spent in open and closed arms
    • Number of entries into each arm
    • Latency to first open arm entry
    • Head-dipping frequency (manually scored) [1]
  • Cleaning: Thoroughly clean apparatus with 70% ethanol and dry between animals to remove odor cues
3.3.2 Open Field (OF) Test Protocol

The open field apparatus consists of a square arena (100×100×40 cm for rats; 40×40×40 cm for mice) with clearly defined center and periphery zones:

  • Procedure: Place individual animals in the center of the arena and allow 10-minute free exploration
  • Measurement: Automatically track using video tracking systems with analysis of:
    • Total distance traveled
    • Time spent in center vs. periphery
    • Rearing frequency (vertical activity)
    • Latency to enter center zone [1]
  • Environmental Controls: Maintain consistent illumination at 50-100 lux in the center of the arena with minimal external noise
3.3.3 Light-Dark (LD) Test Protocol

The light-dark box consists of two compartments: a brightly illuminated white compartment (30×20×20 cm, 400-600 lux) and a dark black compartment (30×20×20 cm, <10 lux) connected by a small opening:

  • Procedure: Place animals in the dark compartment and allow 5-minute free exploration between compartments
  • Parameters: Automatically record:
    • Time spent in light compartment
    • Number of transitions between compartments
    • Latency to first enter light compartment
    • Head-entries between compartments (manually scored) [1]

Data Analysis and Interpretation

Statistical Analysis Framework
  • Summary Measures Calculation: The core innovative approach involves calculating summary measures (SuMs) to capture trait anxiety. This involves:

    • Min-max scaling of raw behavioral variables to dimensionless values 0-1
    • Inversion of scaled variables (multiplied by -1) to correspond to anxiety levels
    • Averaging across repetitions for each test type to create SuMs
    • Composite measures by averaging SuMs across different test types [1]

    The specific formula for scaling and inversion is:

    scaled_variable(i) = (variable(i) - min(variable) / (max(variable) - min(variable)) * (-1)

  • Statistical Comparisons: Employ mixed-design ANOVA with between-subjects factor (treatment group) and within-subjects factor (test session) followed by appropriate post-hoc tests (Tukey's HSD for multiple comparisons). For correlation analyses, use Pearson correlation coefficients with Bonferroni correction for multiple comparisons.

  • Significance Thresholds: Establish statistical significance at p < 0.05, with trends reported for p < 0.1 to avoid binary thinking about "significant" vs. "non-significant" results [2]. Report effect sizes (Cohen's d, η²) alongside p-values for meaningful interpretation.

Behavioral Data Interpretation
  • Anxiolytic Profile: this compound would demonstrate an anxiolytic profile through increased time spent in aversive zones (open arms of EPM, center of OF, light compartment of LD) across multiple test sessions, not just in single measurements. The most robust indicator would be significant effects in the summary measures rather than isolated single measures.

  • Trait vs. State Effects: Differential effects on early vs. late test sessions can help distinguish effects on state anxiety (primarily affecting first exposure) versus trait anxiety (consistent effects across sessions). True trait anxiety modification would manifest as consistent behavioral changes across all test repetitions.

  • Molecular Correlates: For mechanism of action studies, correlation of this compound's behavioral effects with molecular changes in key brain regions (medial prefrontal cortex, amygdala) can provide insights into neurobiological mechanisms. The summary measures approach has been shown to reveal four times more molecular correlates of trait anxiety than single-measure approaches [1].

Visualization of Experimental Workflow and Data Analysis

Experimental Workflow Diagram

GardeninAWorkflow cluster_week1 Week 1: Acute Effects cluster_week2_3 Weeks 2-3: Repeated Dosing cluster_week4 Week 4: Trait Assessment Start Study Start Acclimation 2-Week Acclimation Period Start->Acclimation Grouping Randomized Group Assignment Acclimation->Grouping Dosing This compound Administration (1, 5, 10 mg/kg or vehicle) Grouping->Dosing EPM1 EPM Test 1 Dosing->EPM1 OF1 OF Test 1 EPM1->OF1 LD1 LD Test 1 OF1->LD1 EPM2 EPM Test 2 LD1->EPM2 OF2 OF Test 2 EPM2->OF2 LD2 LD Test 2 OF2->LD2 EPM3 EPM Test 3 LD2->EPM3 OF3 OF Test 3 EPM3->OF3 LD3 LD Test 3 OF3->LD3 Challenge Challenge Phase Tests Under Aversive Conditions LD3->Challenge Cognitive Cognitive Assessment Morris Water Maze, Fear Conditioning Challenge->Cognitive Analysis Data Analysis Summary Measures Calculation Cognitive->Analysis End Study Completion Analysis->End

Experimental Workflow for this compound Behavioral Testing

Data Analysis Pipeline Diagram

DataAnalysisPipeline cluster_sums Summary Measures (SuMs) Generation Start Raw Behavioral Data Collection SiMs Single Measures (SiMs) First test exposure only Start->SiMs Scaling Min-Max Scaling Convert to 0-1 range SiMs->Scaling SuMs Average Across Test Repetitions SiMs->SuMs For comparison Inversion Value Inversion Multiply by -1 for anxiety correlation Scaling->Inversion Inversion->SuMs COMPs Composite Measures (COMPs) Average Across Different Test Types SuMs->COMPs Stats Statistical Analysis ANOVA, Correlation, Significance Testing COMPs->Stats Interpretation Data Interpretation Trait vs State Anxiety Effects Stats->Interpretation End Therapeutic Profile Assessment of this compound Interpretation->End

Data Analysis Pipeline for this compound Behavioral Data

Conclusion and Research Implications

The application notes and detailed protocols presented here provide a comprehensive framework for evaluating the behavioral effects of this compound using state-of-the-art methodologies that address critical limitations in conventional behavioral testing. The implementation of summary measures (SuMs) through repeated testing across multiple paradigms enables researchers to distinguish between effects on transient anxiety states versus stable anxiety traits, providing more clinically relevant data for drug development decisions.

This methodological approach represents a significant advance in preclinical psychopharmacology by explicitly designed to enhance translational validity. The robust correlation of summary measures with molecular changes in anxiety-related brain regions further strengthens the utility of this approach for mechanism of action studies of this compound [1]. By adopting these standardized protocols, researchers across different laboratories can generate comparable, reproducible data on this compound's potential therapeutic profile, accelerating the development of this promising natural product for neuropsychiatric indications.

References

Gardenin A immunohistochemistry protocol

Author: Smolecule Technical Support Team. Date: February 2026

Immunohistochemistry Protocol Framework

This protocol provides a detailed methodology for the visualization and semi-quantitative analysis of protein expression in tissue sections using immunohistochemistry (IHC) [1] [2]. The following workflow outlines the major steps involved.

G start Start: Tissue Preparation step1 Antigen Retrieval start->step1 step2 Quenching & Blocking step1->step2 step3 Primary Antibody Incubation step2->step3 step4 Secondary Antibody Incubation step3->step4 step5 Detection & Visualization step4->step5 step6 Counterstaining & Mounting step5->step6 step7 Imaging & Analysis step6->step7 end Data Interpretation step7->end

Detailed Methodology & Reagents

The following table lists the key solutions and reagents required for this IHC protocol. Specific details for Gardenin A would need to be determined from the primary antibody's datasheet.

Table 1: Key Reagents and Solutions for IHC

Reagent Type Example / Common Composition Purpose
Fixative 10% Neutral Buffered Formalin, 4% Paraformaldehyde (PFA) [2] Preserves tissue architecture and prevents degradation.
Embedding Medium Paraffin wax (FFPE) or OCT Compound (Frozen) [2] Provides structural support for thin sectioning.
Antigen Retrieval Buffer Citrate Buffer (pH 6.0), Tris-EDTA Buffer (pH 9.0) [1] Reverses formaldehyde cross-linking to expose epitopes.
Blocking Solution Normal Goat Serum (e.g., 5-10% in buffer), BSA [2] Reduces non-specific binding of antibodies.
Primary Antibody Anti-Target Protein (e.g., Rabbit monoclonal) [1] Binds specifically to the antigen of interest (e.g., this compound).
Secondary Antibody HRP-conjugated Anti-Rabbit IgG [1] Binds to the primary antibody and carries the detection enzyme.
Chromogen 3,3'-Diaminobenzidine (DAB) [1] Enzyme substrate that produces a brown precipitate.
Counterstain Hematoxylin [1] Stains cell nuclei blue/purple for morphological context.
Step-by-Step Experimental Procedure
  • Tissue Preparation [2]:

    • Fixation: Immerse fresh tissue in a sufficient volume of fixative (e.g., 10% Neutral Buffered Formalin) for 24-48 hours at room temperature.
    • Embedding:
      • For FFPE tissues, process through a series of ethanol and xylene baths for dehydration, then infiltrate and embed in paraffin wax [2].
      • For frozen tissues, cryopreserve by snap-freezing in a cold isopentane bath or liquid nitrogen, then embed in OCT compound [2] [3].
    • Sectioning: Cut thin sections (4-10 µm thick) using a microtome (for FFPE) or cryostat (for frozen tissues). Mount sections onto charged glass slides and dry.
  • Antigen Retrieval [1] [2]:

    • For FFPE sections, first deparaffinize and rehydrate the tissue through xylene and a graded ethanol series to water.
    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated retrieval buffer (e.g., Citrate pH 6.0) using a water bath, microwave, or pressure cooker for 20-30 minutes.
    • Cool slides to room temperature in the buffer, then rinse gently with distilled water.
  • Quenching and Blocking [2]:

    • Draw a hydrophobic barrier around the tissue with a pap pen.
    • Quench endogenous peroxidase activity by applying 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer.
    • Apply enough blocking solution (e.g., 5% normal serum from the secondary antibody host) to cover the tissue. Incubate for 1 hour at room temperature in a humidified chamber.
  • Antibody Incubation:

    • Tap off the blocking solution and apply the optimized dilution of the primary antibody (e.g., anti-Gardenin A) in dilution buffer. Incubate overnight at 4°C in a humidified chamber [1].
    • The next day, rinse slides thoroughly with wash buffer (e.g., PBS-Tween) to remove unbound antibody.
    • Apply the enzyme-conjugated secondary antibody (e.g., HRP-anti-rabbit) for 1 hour at room temperature. Rinse again thoroughly [1].
  • Detection, Counterstaining, and Mounting [1]:

    • Prepare the chromogen substrate solution (e.g., DAB) according to the manufacturer's instructions. Apply to the tissue and monitor stain development under a microscope. Stop the reaction by immersing slides in distilled water.
    • Apply counterstain (e.g., Hematoxylin) for 30-60 seconds to stain nuclei. Rinse in tap water to "blue" the hematoxylin.
    • Dehydrate the sections through a graded series of ethanol and xylene, then apply a coverslip using a permanent mounting medium.
  • Image Acquisition and Semi-Quantitative Analysis [1]:

    • Acquire images of stained tissues using a brightfield microscope under consistent settings.
    • For analysis, open images in Fiji/ImageJ software.
    • Use the Color Deconvolution plugin with the "H DAB" vector to separate the hematoxylin (nuclear) and DAB (protein signal) channels.
    • Select the DAB image and set a consistent threshold to create a binary mask of the positive signal.
    • Use the Analyze > Measure function to quantify the Area and Mean Grey Value of the DAB signal. Copy these results to a spreadsheet for statistical analysis and comparison between experimental groups.

Semi-Quantitative Analysis Parameters

The analysis parameters, especially the threshold value, are critical for reproducibility.

Table 2: Key Parameters for Image Analysis in Fiji/ImageJ

Parameter Setting / Action Notes
Software Fiji/ImageJ Freely available software [1].
File Format .TIFF Preferable to prevent data loss [1].
Color Deconvolution "H DAB" vector Separates the brown DAB signal from the blue hematoxylin [1].
Thresholding Set "Max Threshold" Value is user-determined; must be consistent for all images in a study [1].
Set Measurements Select "Area", "Mean Grey Value", "Display Label" Configures the software's output [1].
Data Export Copy results to Excel/CSV For further statistical analysis and graphing [1].

Critical Considerations for Protocol Adaptation

To successfully adapt this general protocol for this compound, please consider the following:

  • Antibody Specificity: The core of this protocol relies on a validated, specific primary antibody against this compound. Always refer to the manufacturer's datasheet for recommended dilutions, and be prepared to perform a dilution series to optimize the signal-to-noise ratio for your specific tissue type.
  • Controls are Essential: Every experiment must include appropriate controls. A negative control (e.g., omission of the primary antibody or use of an isotype control) is necessary to identify non-specific staining. A positive control (a tissue known to express this compound) verifies that the entire protocol is functioning correctly.
  • Quantification Rigor: The semi-quantitative method described is robust but requires strict consistency. All image acquisition and analysis settings (especially the threshold value) must be identical across all samples within a study to allow for valid comparison [1].

References

Application Note: RNA-Sequencing for Gene Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

RNA-sequencing (RNA-seq) is a powerful technique for investigating the transcriptome, allowing researchers to examine the quantity and sequences of RNA in a sample using next-generation sequencing (NGS). It reveals which genes are active in a cell, their level of transcription, and when they are activated or shut off [1].

Key applications include:

  • Transcriptional Profiling: Determining the expression levels of genes.
  • Differential Gene Expression Analysis: Identifying genes that are expressed differently under varying conditions.
  • SNP Identification and RNA Editing: Discovering single nucleotide polymorphisms and post-transcriptional modifications [1].
  • Investigation of Alternative Splicing: Detecting different transcripts produced from a single gene sequence, a feature not captured by DNA sequencing alone [1].

A major advantage of RNA-seq over older technologies like microarrays is that it is not limited by predetermined genomic sequences, has low background signal, and provides directly quantifiable data [1].

Experimental Protocol: RNA-Seq Workflow

The RNA-seq workflow can be broadly summarized in the following diagram, which outlines the key stages from sample preparation to data analysis.

RNA_Seq_Workflow start Start: Sample Collection RNA_Extraction RNA Extraction & Quality Control start->RNA_Extraction end End: Data Analysis cDNA_Synthesis Reverse Transcription & cDNA Library Prep RNA_Extraction->cDNA_Synthesis Adapter_Ligation Adapter Ligation & Amplification cDNA_Synthesis->Adapter_Ligation Sequencing NGS Sequencing Adapter_Ligation->Sequencing Alignment Read Alignment & Assembly Sequencing->Alignment Analysis Downstream Analysis Alignment->Analysis Analysis->end

The table below elaborates on the key experimental considerations for each step shown in the workflow.

Protocol Step Description Key Considerations
Experiment Planning Defining the goals and parameters of the study. Essential questions to address include: RNA purification method, required read depth, choice of sequencing platform, availability of a reference genome, need for target RNA enrichment, and the number of biological/technical replicates. A decision must also be made between single-end or paired-end sequencing and whether to retain strand-specific information [1].
RNA Extraction & QC Isolating high-quality RNA from the sample. The quality and quantity of RNA are critical. RNA is fragile and degrades rapidly, so careful handling is required. Quality is often assessed using UV-visible spectroscopy. Degradation can be non-uniform and may hinder comparisons between genes [1].
cDNA Library Prep Converting RNA into a sequencing-ready cDNA library. This involves reverse transcribing RNA into cDNA, fragmenting the cDNA, and ligating platform-specific adapter sequences. Barcodes can be added to allow for multiplexing of samples. The library should be quantified to ensure optimal sequencing performance [1].
cDNA Sequencing Sequencing the prepared library on an NGS platform. The library is sequenced to a desired depth. Paired-end sequencing, while more expensive, offers advantages in data reconstruction compared to single-end methods [1].
Data Analysis Interpreting the raw sequence data to extract biological insights. Millions of short reads are aligned to a reference genome or assembled de novo if no reference exists. Software like STAR is used for alignment, and tools like RSEM or Sailfish are used to quantify transcription levels [1].

Key Challenges & Considerations

Despite being an established technique, RNA-seq presents several challenges that require careful consideration during experimental design [1]:

  • Sample Quality and Quantity: Isolating sufficient, high-quality RNA is fundamental, as poor samples lead to poor results. Low-abundance transcripts may be lost.
  • Pooling and Replication: Pooling samples can reduce costs but must be accounted for in statistical analysis. It is crucial to find a balance between sequencing depth (number of reads per sample) and the number of samples (biological replicates) to ensure data reliability and meaningful results.
  • Data Analysis Complexity: The alignment process can be complicated by splice variants, and the choice of analysis tools (e.g., for differential expression or alternative splicing) must be tailored to the research question.

Emerging Frameworks in Gene Expression Analysis

The field of gene expression analysis is rapidly evolving with the integration of advanced computational approaches. One recent development is GenoMAS, a multi-agent framework that uses large language models (LLMs) to automate the generation and execution of code for complex genomic analysis tasks [2]. This framework treats scientific automation as a coding problem, aiming to bridge the gap between general-purpose AI and the precision required for rigorous scientific computation, such as in gene-trait association studies [2].

References

Gardenin A solubility challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is the solubility of my compound, Gardenin A, so low in aqueous solutions? The poor aqueous solubility of many drug candidates like this compound is often due to high lipophilicity, strong crystal lattice energy, and high melting point. Current drug development pipelines indicate that between 70% and 90% of candidates face poor solubility, which can lead to low and variable oral bioavailability [1] [2] [3].

  • Q2: What are the first steps I should take to address this compound's solubility? A systematic approach is recommended:

    • Characterize Physicochemical Properties: Use in-silico tools to predict key properties of this compound such as lipophilicity (Log P), pKa, and melting point when experimental data is unavailable [1].
    • Classify the Compound: Use a framework like the Developability Classification System (DCS) to categorize this compound based on its solubility and permeability characteristics. This classification will guide the choice of the most appropriate solubilization technology [1].
    • Select a Strategy: Based on the classification, you can select from a range of technologies outlined in the table below.

Solubility Enhancement Strategies: A Technical Overview

The table below summarizes the primary strategies available for formulating poorly soluble drugs, which are applicable to this compound.

Strategy Technology Approach Key Mechanism of Action Key Considerations & Examples
pH Modification Use of acids/bases to adjust micro-environmental pH. Enhances solubility of ionizable drugs by creating favorable pH conditions. Suitable for weakly acidic/basic drugs; e.g., Ciprofloxacin IV uses lactic acid [3].
Salt Formation Creating a salt with a pharmaceutically acceptable counterion. Improves solubility, crystallinity, and stability of ionizable drugs. Requires extensive screening; e.g., Atazanavir bisulfate and Imatinib mesylate [3].
Particle Size Reduction Nano-milling to produce drug nanoparticles. Increases surface area, leading to faster dissolution. Requires stabilizers to prevent aggregation; often used in suspensions [1] [3].
Amorphous Solid Dispersions (ASDs) Converting crystalline drug to amorphous state dispersed in polymer matrix. Creates high-energy amorphous form with higher apparent solubility. Polymers (HPMCAS, Soluplus) inhibit crystallization; process via spray drying [1] [2].
Lipid-Based Formulations Dissolving drug in lipids, oils, and surfactants. Enhances solubility and absorption via lipid digestion and incorporation into mixed micelles. Includes self-emulsifying drug delivery systems (SEDDS) [2] [3].
Complexation Using agents like cyclodextrins to form inclusion complexes. Drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. Increases molecular solubility in aqueous media [2].
Co-crystals Forming a crystalline material with a coformer. Alters solid-state properties without changing chemical structure, potentially improving solubility. An emerging technology with potential for patent protection [2] [3].

Experimental Protocol: Formulation Screening Workflow

The following workflow, applicable to this compound, integrates predictive modeling with experimental validation to efficiently identify a viable formulation.

G Start Start: Poorly Soluble Compound (e.g., this compound) A Step 1: Compound Characterization (Predict Log P, pKa, M.P.) Start->A B Step 2: Developability Classification A->B C Step 3: In-silico Formulation Screening B->C D Step 4: Select Lead Strategies C->D E Spray-Dried Dispersion (ASD) D->E  e.g., for high M.P. F Nano-Milled Suspension D->F  e.g., for high dose G Step 5: Pre-formulation Studies E->G F->G H In-vitro Performance Assessment G->H End Viable Formulation Identified H->End

Protocol Steps:

  • Compound Characterization: Use AI/ML and molecular dynamics simulations to predict the key physicochemical properties of this compound. This includes quantum mechanical calculations for conformational analysis and generating molecular descriptors like electrostatic potentials and hydrogen-bonding capacity [1].
  • Developability Classification: Categorize this compound using a system like the Developability Classification System (DCS) to understand the fundamental cause of its poor solubility [1].
  • In-silico Formulation Screening:
    • Technology Selection: Input the properties from Step 1 into a combined AI/ML and statistical algorithm framework. This will generate a ranked list of recommended solubilization technologies (e.g., amorphous solid dispersion, nano-milling) with predicted success likelihood [1].
    • Excipient Selection: Use molecular dynamics simulations to model the interaction between this compound and various polymeric excipients (e.g., HPMCAS, Soluplus). This helps identify the most compatible excipients and predict the maximum feasible drug loading by simulating the dispersion behavior within the excipient matrix [1].
  • Select Lead Strategies: Based on the computational predictions, select one or two lead formulation strategies for experimental testing. A common approach is to compare an Amorphous Solid Dispersion (e.g., via spray-drying) with a Nano-Milled Suspension [1].
  • Pre-formulation Studies: Manufacture the lead formulations. For a spray-dried dispersion, this involves producing intermediates using the polymers predicted by the model. For a nano-milled suspension, the compound is milled and then often isolated via spray-drying [1].
  • In-vitro Performance Assessment: Evaluate the feasibility of the formulations by testing:
    • Physical Characteristics: (e.g., particle size, morphology).
    • Stability: Chemical and physical stability over time.
    • Dissolution Performance: Use biorelevant two-stage dissolution tests to simulate gastrointestinal conditions [1].

Modern Tools: Leveraging AI for Solubility Prediction

Modern computational models can significantly accelerate pre-formulation work. You can use tools like FastSolv to predict the solubility of this compound in various organic solvents across different temperatures before any lab work [4] [5] [6].

G Input Input: Molecular Structures (Solute + Solvent) & Temperature Model Machine Learning Model (e.g., FastSolv) Input->Model Output Output: Predicted logS (Solubility in mol/L) Model->Output Use Use: Guide solvent selection for synthesis & purification Output->Use

How to use this tool:

  • Access: The FastSolv model is open source and can be accessed via a Python package or a web interface [4] [6].
  • Input: Provide the molecular structures of this compound and your solvents of interest, along with a temperature range.
  • Output: The model predicts the logarithm of solubility (logS), helping you identify the most promising solvents for experiments and minimize the use of hazardous ones [4].

References

Metabolic Stability Assays: A Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the five key in vitro assays used in early drug discovery to evaluate the metabolic stability of a compound. These assays help predict a compound's half-life and clearance rate, which are critical for estimating its viability as a drug candidate [1].

Assay Name System Components Key Enzymes Profiled Primary Application
Liver Microsomal Stability [1] Subcellular fraction (microsomes) Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) - Phase I [1] Evaluates intrinsic clearance via primary oxidative metabolism.
Liver Cytosol Stability [1] Subcellular fraction (cytosol) Aldehyde Oxidase (AO), Glutathione Transferase (GST) Assesses metabolic conversion by cytosolic enzymes.
Liver S9 Stability [1] Subcellular fraction (S9) Contains both Phase I (e.g., CYP) and Phase II (e.g., UGT, SULT, GST) enzymes [1] Provides a broader view of both Phase I and II metabolic pathways.
Hepatocyte Stability [1] Intact liver cells Full complement of hepatic enzymes and transporters Gold standard for in vitro prediction; most physiologically relevant.
Extrahepatic Stability [1] Tissues like intestine, kidney, lung, or plasma Tissue-specific enzymes Identifies metabolism outside the liver, which can impact bioavailability and toxicity.

Experimental Protocol: Metabolic Stability Using Liver Microsomes

Here is a generalized step-by-step protocol for a metabolic stability assay, modeled after a study on the drug avapritinib and standard practices [1] [2]. You can adapt this protocol for Gardenin A.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound in human or animal liver microsomes.

Materials and Reagents:

  • Test Compound: this compound
  • Biological System: Human or relevant species (e.g., rat, mouse) liver microsomes
  • Co-factors: NADPH-regenerating system
  • Buffer: Potassium phosphate buffer
  • Internal Standard: A structurally similar compound for quantification
  • Equipment: Thermostated water bath/shaker, centrifuge, UPLC-MS/MS system

Methodology:

  • Incubation Preparation:
    • Prepare a working solution of this compound.
  • Create an incubation mixture containing liver microsomes and NADPH-regenerating system in potassium phosphate buffer.
  • Pre-incubate the mixture for a few minutes at 37°C.
  • Initiate the reaction by adding this compound.
  • Sample Collection:
    • Withdraw aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
  • Immediately stop the reaction in each aliquot, typically by adding an organic solvent.
  • Sample Analysis:
    • Centrifuge the stopped samples to precipitate proteins.
  • Analyze the supernatant using a validated UPLC-MS/MS method to quantify the remaining parent compound (this compound).
  • Data Analysis:
    • Plot the natural logarithm of the remaining this compound concentration against time.
  • The slope of the linear regression line is the elimination rate constant (k).
  • Calculate the in vitro half-life: t₁/₂ = 0.693 / k.
  • Calculate intrinsic clearance using microsomal protein concentration and incubation volume.

Workflow for Assessing and Troubleshooting Metabolic Stability

The diagram below outlines a logical workflow for conducting a metabolic stability study and interpreting the results to guide further action. You can use this as a roadmap for your investigation into this compound.

G cluster_actions Potential Actions start Start: this compound Metabolic Stability Assessment assay Run Metabolic Stability Assays start->assay data Analyze Data: Calculate in vitro t₁/₂ and CLᵢₙₜ assay->data decide Interpret Results and Decide data->decide stable Compound is Metabolically Stable decide->stable Good Metrics unstable Compound is Metabolically Unstable decide->unstable Poor Metrics troubleshoot Troubleshooting & Optimization unstable->troubleshoot a1 Identify Major Metabolites (MS/MS Analysis) troubleshoot->a1 Step 1 a2 Determine Metabolic Soft Spots (Structural Alerts) troubleshoot->a2 Step 2 a3 Initiate Lead Optimization (Medicinal Chemistry) troubleshoot->a3 Step 3

Frequently Asked Questions (FAQs)

1. Why is metabolic stability testing critical in early drug development? Poor drug-like properties, including rapid metabolism, account for approximately 10-15% of clinical drug development failures [3]. Early assessment of metabolic stability helps "fail early, fail cheaply" by identifying unstable compounds before significant resources are invested in later-stage testing [4]. A stable compound is more likely to have a longer half-life, sustained efficacy, and require less frequent dosing [1].

2. My compound shows high metabolic clearance. What are the next steps? As shown in the workflow, the next step is to identify the metabolites and the specific part of the molecule being metabolized. Techniques like UPLC-MS/MS can pinpoint "metabolic soft spots" [2]. This information is then fed back to chemists for structure modification, aiming to block these soft spots while maintaining potency.

3. How do I choose the right assay system for my compound? The choice depends on the question you want to answer [1]:

  • Liver Microsomes: Best for an initial, cost-effective screen focused on Phase I CYP metabolism.
  • Hepatocytes: Provide the most comprehensive picture, as they contain all hepatic enzymes and transporters in a physiological context.
  • Liver S9 Fraction: A good middle ground when you need information on both Phase I and Phase II metabolism.
  • If you suspect significant breakdown in other tissues, consider relevant extrahepatic assays.

4. What are the typical benchmark values for metabolic stability? While benchmarks can vary by project, some general guidelines from the industry are [3]:

  • In vitro half-life (t₁/₂): > 45–60 minutes in liver microsomes is generally preferred.
  • Hepatocyte Stability: A longer half-life similarly indicates lower clearance. Compounds with half-lives significantly shorter than these may face challenges.

Troubleshooting Common Experimental Issues

  • Issue: Rapid depletion of the test compound at all time points.
    • Solution: Shorten the time intervals for sampling (e.g., 0, 1, 2, 5 minutes) and/or reduce the microsomal protein concentration in the incubation.
  • Issue: High variability between replicates.
    • Solution: Ensure all solutions, especially the NADPH-regenerating system, are fresh, properly prepared, and mixed thoroughly. Confirm that the temperature is consistent throughout the incubation.
  • Issue: Low signal or poor detection of the parent compound in the UPLC-MS/MS.
    • Solution: Optimize the mass spectrometry parameters for this compound. Check for possible adduct formation or non-specific binding to the labware.

References

Gardenin A blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Established Strategies to Enhance BBB Penetration

The table below summarizes key enhancement strategies, their core principles, and applicable experimental techniques based on current research.

Strategy Core Principle / Mechanism Key Experimental Models / Readouts

| Nanocarrier Systems [1] [2] | Protects drug cargo, enables receptor-mediated transcytosis via surface ligands. High modifiability for targeting. | - In vitro BBB models [3] [4]: Measure permeability coefficient (Papp), TEER.

  • In vivo models: Quantify drug concentration in brain tissue via HPLC/MS. | | Physiological Disruption (FUS) [5] | Uses focused ultrasound & microbubbles to temporarily loosen tight junctions (claudin-5, occludin, ZO-1). Reversible, localized opening. | - Dynamic Contrast-Enhanced MRI (DCE-MRI) [6]: Quantify permeability constant (Ktrans).
  • Immunohistochemistry: Assess tight junction protein distribution post-treatment. | | Cell-based & Microfluidic Models [7] [3] [4] | Replicates human BBB physiology (endothelial cells, pericytes, astrocytes) for high-throughput, human-relevant screening. | - BBB-on-a-Chip [3] [4]: Real-time permeability analysis, shear stress integration.
  • Transwell assays [7]: Measure TEER and solute permeability. | | Ligand-based Targeting [1] [2] | Functionalizes drugs/nanocarriers with ligands (peptides, antibodies) that bind BBB-specific transporters (e.g., transferrin receptor). | - Cell binding/uptake assays [2]: Use fluorescently tagged constructs and flow cytometry/confocal microscopy.
  • In vivo biodistribution: Image to compare brain accumulation of targeted vs. untargeted agents. |

Experimental Protocols for Key Assays

Here are detailed methodologies for two fundamental experiments used to evaluate BBB penetration.

Protocol 1: Measuring Permeability in a Microfluidic BBB Model

This protocol, adapted from established methods, allows for high-fidelity, human-relevant permeability screening [3].

  • Model Establishment: Seed human brain microvascular endothelial cells (BMECs) on one side of a porous membrane in a microfluidic chip. Pericytes and astrocytes can be co-cultured on the opposite side to mimic the neurovascular unit [3] [4].
  • Barrier Integrity Validation:
    • Trans-Endothelial Electrical Resistance (TEER): Use microelectrodes integrated into the chip to measure TEER. A high value (e.g., >150 Ω×cm²) indicates proper tight junction formation [7] [3].
    • Tight Junction Staining: Fix cells and immunostain for key proteins (ZO-1, Claudin-5). Visualize under a confocal microscope to confirm a continuous, belt-like pattern [7].
  • Permeability Assay:
    • Prepare your compound of interest (e.g., Gardenin A, or a this compound-loaded nanocarrier) in the perfusion medium.
    • Perfuse the compound through the "blood" channel of the chip.
    • Collect effluent from the opposing "brain" channel at regular time intervals (e.g., every 20 minutes for 2 hours).
    • Quantification: Analyze the collected samples using HPLC or fluorescence spectroscopy to determine the concentration of the compound that crossed the barrier.
    • Calculation: Calculate the apparent permeability coefficient (Papp = (dC/dt) × (V / (A × C0)), where dC/dt is the change in concentration on the brain side over time, V is the volume of the brain channel, A is the surface area of the membrane, and C0 is the initial concentration on the blood side [3].
Protocol 2: Evaluating Penetration via Dynamic Contrast-Enhanced MRI (DCE-MRI)

This non-invasive imaging technique quantitatively assesses BBB permeability in vivo [6].

  • Animal Preparation: Anesthetize the animal (e.g., a mouse model) and place it in the MRI scanner with a dedicated animal coil.
  • Contrast Agent Administration: Intravenously inject a gadolinium-based contrast agent (GBCA). Due to its size, GBCA only extravasates into the brain parenchyma if the BBB is compromised [6].
  • Image Acquisition: Acquire a series of T1-weighted MR images rapidly before, during, and after the contrast injection. This dynamic series tracks the GBCA's movement from the blood into the brain tissue [6].
  • Data Analysis:
    • Use pharmacokinetic modeling software to analyze the signal intensity changes over time.
    • Generate a quantitative permeability parameter, most commonly the volume transfer constant (Ktrans). An elevated Ktrans in a specific brain region indicates higher BBB permeability and successful penetration enhancement [6].

Troubleshooting Common Experimental Issues

The following flowchart outlines a logical approach to diagnosing and resolving frequent challenges in BBB penetration studies.

TroubleshootingFlow Start Low Compound Penetration in BBB Assay BarrierIssue Is the BBB model intact and functional? Start->BarrierIssue CheckTEER Measure Trans-Endothelial Electrical Resistance (TEER) BarrierIssue->CheckTEER LowTEER TEER value is low CheckTEER->LowTEER HighTEER TEER value is acceptable CheckTEER->HighTEER FixModel Troubleshoot Cell Model: - Validate cell source/passage number - Confirm co-culture conditions - Check tight junction staining - Ensure proper flow/shear stress LowTEER->FixModel CompoundIssue Issue likely lies with the compound itself HighTEER->CompoundIssue Efflux Is the compound a substrate for efflux transporters (e.g., P-gp)? CompoundIssue->Efflux ConductEffluxAssay Conduct efflux transporter assay (e.g., with inhibitors like verapamil) Efflux->ConductEffluxAssay Physichem Evaluate compound's physicochemical properties Efflux->Physichem OptimizeCompound Optimize Compound/Formulation: - Consider prodrug approach - Formulate into nanocarrier - Add targeting ligand to shuttle system ConductEffluxAssay->OptimizeCompound Positive result LogP Log P is suboptimal (too low or too high) Physichem->LogP LogP->OptimizeCompound

Expert Insights for Experimental Design

To strengthen your research on this compound, consider these insights derived from the literature:

  • Leverage Advanced In Vitro Models: While traditional Transwell models are useful, microfluidic "BBB-on-a-chip" models provide a more physiologically relevant environment by incorporating fluid flow (shear stress), which is critical for proper endothelial cell function and barrier phenotype [3] [4]. Starting with these models can provide more predictive data before moving to animal studies.
  • Adopt a Multi-Modal Assessment Strategy: Relying on a single readout can be misleading. Combine techniques to get a comprehensive view. For instance:
    • Use TEER for functional, real-time integrity checks [7] [3].
    • Use permeability assays with tracer molecules (e.g., sucrose, inulin) and your drug candidate.
    • Use immunostaining for tight junction proteins (e.g., ZO-1, claudin-5) for structural validation [7].
    • In vivo, complement DCE-MRI with mass spectrometry to directly quantify the drug concentration in the brain tissue [6].
  • Consider the Peripheral Nerve Barrier Analogy: If your research extends to peripheral neuropathies, note that peripheral nerves are protected by a similar barrier (the BNB and perineurium). Many strategies developed for BBB penetration (e.g., nanocarriers) show promise for adapting to this target [8].

References

Gardenin A administration route comparison

Author: Smolecule Technical Support Team. Date: February 2026

Administration Route Comparison

The table below summarizes the key characteristics of common administration routes used in preclinical research, particularly in rodents.

Route Abbreviation Key Advantages Key Disadvantages & Risks Common Applications / Notes
Intraperitoneal IP Rapid absorption; suitable for large volumes and chronic studies; bypasses GI degradation [1]. Risk of pain, peritoneal irritation, organ perforation; higher mortality in some subjects (e.g., female mice); not common in clinical practice [2] [1]. Common for small molecules in rodent disease models (e.g., Parkinson's, MPTP model) [2] [3].
Subcutaneous SC Less painful, minimally stressful; good for slow-release formulations; easy to master [2] [4]. Slower absorption than IP/IV; absorption occurs via capillaries; considered less predictable than some routes [2] [1]. Used for biologics, immunoglobulins, and in bee venom therapy studies for neurodegenerative diseases [4] [3].
Intramuscular IM Rapid absorption due to high vascularity; bypasses first-pass metabolism [5]. Risk of persistent pain, nerve injury (e.g., sciatic, radial), abscess, and fibrosis; requires careful landmarking [6] [5]. Used for vaccines, antibiotics (e.g., penicillin), and hormonal agents (e.g., testosterone) [5].
Intravenous IV Complete and immediate bioavailability; ideal for precise dosing [1]. Most difficult in rodents without chronic catheterization; requires high technical skill. Gold standard for pharmacokinetic studies; often a comparator for other routes [1].

Detailed Experimental Protocols

Here are detailed methodologies for key administration routes, which can be adapted for specific experimental needs.

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol is based on a study comparing IP and SC routes for ketamine-xylazine anesthesia [2].

  • Animal Handling: Restrain the mouse by the scruff. Position it with its head tilted downward (supine position) [1].
  • Site Landmarking: Identify the lower right quadrant of the abdomen. This avoids the cecum and major organs [2].
  • Injection Technique:
    • Use a sterile 25-27 gauge needle.
    • Insert the needle at a shallow angle (approximately 10-30 degrees) to a depth of about 0.5 cm [2] [1].
    • Aspirate gently to check for fluid (e.g., urine, blood) or organ content. If present, withdraw and reposition the needle [2].
    • If no aspiration occurs, inject the solution slowly.
Protocol 2: Subcutaneous (SC) Injection in Mice

This protocol is adapted from general clinical guidelines and research methodologies [2] [4].

  • Animal Handling: Restrain the mouse by the scruff, allowing it to stand on a solid surface [2].
  • Site Landmarking: Common sites include the dorsal skin (back) or the skin over the scruff [2] [4].
  • Injection Technique:
    • Use a 25-27 gauge needle.
    • Lift a "tent" of skin with your fingers.
    • Insert the needle parallel to the skin, into the base of the skin fold, for about 0.5 cm [2].
    • Aspirate to ensure the needle is not in a blood vessel [2].
    • Inject the solution. A small bump (bleb) should be visible.
Protocol 3: Intramuscular (IM) Injection

This protocol synthesizes clinical guidelines for the ventrogluteal site, which is recommended for its safety profile [7] [6] [5].

  • Animal Handling: Position the animal in lateral recumbency (on its side).
  • Site Landmarking (Ventrogluteal):
    • Place the heel of your hand on the greater trochanter of the femur (the hip bone).
    • Point your index finger toward the anterior superior iliac spine (the front of the pelvis).
    • Spread your middle finger back toward the iliac crest. The injection site is the triangle formed between your index finger, middle finger, and the iliac crest [7].
  • Injection Technique:
    • Clean the site with an alcohol swab and let it dry.
    • Use the Z-track technique: Pull the skin and subcutaneous tissue laterally or downward and hold it taut [7].
    • Insert a needle of appropriate length at a 90-degree angle in a quick, darting motion [6].
    • Current pediatric guidelines recommend against aspirating for blood, as it increases pain without significant benefit in this muscle group [7].
    • Inject the medication slowly (e.g., 10 seconds per mL) [5].
    • Wait 10 seconds before withdrawing the needle to allow for diffusion. Release the skin after withdrawal.

Frequently Asked Questions (FAQs)

Q1: When should I avoid using the Intraperitoneal (IP) route? Avoid the IP route for substances known to be irritating or to have a non-physiological pH, as they can cause peritoneal inflammation and adhesions [1]. It should also be used with caution in female mice, as one study reported a significantly higher mortality rate (30% in females vs. 3% in males) compared to the subcutaneous route [2].

Q2: How do I choose a needle for IM injections? Needle length is critical. It must be long enough to reach the muscle mass but not so long as to hit underlying bone or neurovascular structures.

  • For vastus lateralis in infants, a 16 mm to 25 mm needle is common [7].
  • For deltoid injections in children and adults, a 25 mm (1 inch) needle is often used [7] [6].
  • For larger or overweight subjects, a longer needle (e.g., 38 mm or 1.5 inches) may be required to ensure intramuscular deposition [7].

Q3: What is the most common complication of IM injections and how can it be minimized? Persistent pain and nerve injury are significant risks [5].

  • Prevention: Use the ventrogluteal site over the dorsogluteal to avoid the sciatic nerve [5]. Ensure proper landmarking and patient positioning. Use the Z-track technique for irritating medications [7]. A slow injection rate (10 seconds per mL) also helps reduce pain [5].

Experimental Workflow for Route Selection

The following diagram outlines a logical decision process for selecting and troubleshooting an administration route in a rodent experiment.

route_selection start Start: Define Experiment Goal need_rapid_effect Is rapid systemic absorption required? start->need_rapid_effect use_iv Use Intravenous (IV) Route need_rapid_effect->use_iv Yes chronic_study Is it a chronic/repetitive dosing study? need_rapid_effect->chronic_study No landmark Correct Landmarking Needle Length Check Z-track Technique consider_ip Consider Intraperitoneal (IP) chronic_study->consider_ip Yes (Rodents) check_volume Is the injection volume large? chronic_study->check_volume No check_irritation Is the compound irritating or of non-physiological pH? consider_ip->check_irritation use_sc Use Subcutaneous (SC) Route check_irritation->use_sc No avoid_ip Avoid IP Route check_irritation->avoid_ip Yes avoid_ip->use_sc check_volume->consider_ip Large (Rodents) im_possible Consider Intramuscular (IM) check_volume->im_possible Medium sc_possible SC may be suitable check_volume->sc_possible Small im_possible->landmark aspirate Gentle Aspiration (IP) No Aspiration (IM - per newer guidelines) landmark->aspirate monitor Monitor for Complications: - Pain, Lameness (Nerve Injury) - Swelling, Redness (Abscess) - Systemic Reaction aspirate->monitor

References

Stability Storage Conditions & Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Stability storage testing provides evidence that a formulation remains safe, effective, and physically stable over time under defined storage conditions, which is critical for determining shelf life and supporting product registration [1].

The table below outlines standard storage conditions for stability studies, which can be conducted as accelerated or long-term tests [1].

Study Type Temperature Duration Humidity Key Purpose
Accelerated 54°C 2 weeks Not specified Rapid assessment of stability; simulates longer-term effects.
Cold 0°C ± 2°C 7 days Not specified Evaluate stability under cold chain conditions.
Long-term 20°C ± 2°C 1 - 3 years Optional controlled Determine definitive shelf life under expected storage environments.
Long-term 25°C ± 2°C 1 - 3 years Optional controlled Alternative common condition for long-term shelf life studies.

These studies should be conducted under Good Laboratory Practice (GLP) standards and are aligned with international guidelines such as OPPTS 830.6317, OPPTS 830.6320, CIPAC MT 46.4, and CIPAC MT 39.3 [1].

Experimental Workflow for a Stability Study

The following diagram illustrates the key phases of a stability study, from planning to final reporting. You can use this Graphviz DOT script to generate the workflow diagram.

digroscopy start Study Planning a Define Objectives & Storage Conditions start->a b Select & Validate Analytical Methods a->b c Place Samples in Stability Chambers b->c d Monitor Conditions & Withdraw Samples c->d At predefined time points e Perform Analytical Testing d->e f Data Analysis & Final GLP Report e->f

This workflow ensures reproducibility and compliance with regulatory expectations. The end-to-end project management, from study planning to final report delivery, is handled under GLP compliance, with a quality assurance team auditing critical phases for data integrity [1].

Stability Studies FAQ

  • What are the predefined storage conditions available? You can utilize a range of conditions, including accelerated (e.g., 54°C for 2 weeks), cold (0°C ± 2°C for 7 days), and long-term storage (up to 3 years at 20°C ± 2°C or 25°C ± 2°C). Study parameters can also be customized to meet specific regulatory or product needs [1].
  • What support is available after I submit my data to regulators? The service includes post-submission support to assist in addressing regulatory questions or providing additional data packages if needed [1].

References

Understanding Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use, ensuring that the results for a sample's identity, strength, quality, purity, and potency are reliable [1] [2]. It confirms that the method is "fit for purpose," providing accurate, specific, sensitive, and precise results that meet regulatory requirements [1].

The standard guiding principles are outlined in the ICH Q2(R1) guideline, and its forthcoming revision (ICH Q2(R2)) will provide further guidance for advanced analytical techniques [1] [2]. A well-constructed validation protocol must be established before the study begins, detailing the tests, number of replications, and acceptance criteria [1].

Key Validation Parameters & Experiments

The table below summarizes the standard performance characteristics that must be validated, along with typical experimental protocols based on ICH guidelines [1] [2].

Validation Parameter Experimental Protocol & Methodology
Specificity/Selectivity Demonstrate the method measures only Gardenin A without interference from other components (impurities, degradants, matrix). Analyze samples with and without potential interferents.
Linearity Prepare and analyze this compound samples at a minimum of 5 different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of target). Plot signal vs. concentration, calculate regression line (slope, intercept, correlation coefficient).
Range Confirm the method provides acceptable linearity, accuracy, and precision at the extremes and within the interval established by linearity studies.
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) covering the specified range. Report as percentage recovery of the known amount.

| Precision

  • Repeatability
  • Intermediate Precision
  • Reproducibility | 1. Repeatability: Multiple measurements (min. 6 at 100%) under same conditions, short time.
  • Intermediate Precision: Vary conditions (different days, analysts, equipment) within the same lab.
  • Reproducibility: Assess method performance across different laboratories (e.g., method transfer). | | Detection Limit (LOD) | Determine the lowest amount of this compound that can be detected. Based on visual evaluation, signal-to-noise ratio (typically 3:1), or standard deviation of the response and the slope. | | Quantitation Limit (LOQ) | Determine the lowest amount of this compound that can be quantified with acceptable accuracy and precision. Based on visual evaluation, signal-to-noise ratio (typically 10:1), or standard deviation of the response and the slope. Must be validated by analysis of samples at or near this limit. | | Robustness | Evaluate the method's reliability by introducing deliberate, small variations in method parameters (e.g., pH, temperature, flow rate stability). Typically investigated during method development. |

Workflow of the Analytical Method Validation Process

The following diagram visualizes the key stages of the method validation lifecycle, from development through to routine use and potential revalidation.

Start Method Development & Optimization A Define Method Purpose & Validation Protocol Start->A B Perform Validation Study (Test All Parameters) A->B C Evaluate Results vs. Acceptance Criteria B->C D Fitness for Purpose Declared? C->D D->Start No E Method Validated Released for Routine Use D->E Yes F Method Monitoring & Routine Use E->F G Significant Change? F->G G->F No H Requires Revalidation G->H Yes H->B

FAQs and Troubleshooting Guide

Here are answers to common questions and issues that may arise during method validation.

When is analytical method validation required? [1]

  • Before a method is introduced into routine use.
  • For any non-standard method or a standard method that has been modified or is used outside its intended scope.
  • As part of a marketing authorization dossier.

When should a method be revalidated? [1] Revalidation is essential when changes could impact the method's performance. Key triggers include:

  • Changes in product formulation or production process.
  • Changes in the analytical procedure itself.
  • Implementation of new equipment that could affect the testing procedure.

What should I do if my method fails to meet accuracy or precision criteria?

  • Investigate the root cause: Scrutinize each step of the sample preparation, instrumentation, and data analysis.
  • Revisit method development: The method may not be sufficiently robust. Further optimization of parameters (e.g., chromatography conditions, extraction time) may be needed before re-running the validation.
  • Check system suitability: Ensure that the instrument was performing correctly and that all reference standards and reagents were of suitable quality and freshness [2].

How do I demonstrate specificity for this compound in a complex plant matrix?

  • Use Chromatographic Purity: Demonstrate that the this compound peak is pure and baseline-separated from other close-eluting compounds. Techniques like Diode Array Detector (DAD) can help confirm peak purity.
  • Analyze Placebo/Blank Matrix: The sample matrix without this compound should show no interfering peaks at the same retention time.
  • Stress Testing: Subject the sample to stress conditions (e.g., heat, light, acid, base) and show the method can separate this compound from its degradation products.

A Note on this compound Specifics

While this guide provides a strong general framework, developing a specific protocol for this compound will require additional, compound-specific information. Consider:

  • Consulting Scientific Literature: Search for published papers on the isolation, characterization, and analysis of this compound to find examples of methods used.
  • Leveraging Instrument Vendor Resources: Application notes and technical support from your HPLC/LC-MS manufacturer can be invaluable.
  • Engaging Experts: For complex scenarios, consulting with experts in analytical chemistry for natural products can help ensure your validation is thorough and efficient [2].

References

Neuroprotective Profile Comparison: Polymethoxyflavones (PMFs)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Key Neuroprotective Evidence Proposed Primary Mechanisms Experimental Models Bioavailability / Brain Penetration

| Gardenin A | - Improved associative memory and motor function [1]

  • Reduced phosphorylated α-synuclein pathology [1]
  • Attenuated loss of tyrosine hydroxylase [1]
  • Protected against toxin-induced neuron loss and mobility defects [2] | - Activates NRF2 antioxidant pathway [1] [3]
  • Inhibits NF-κB pro-inflammatory pathway [1]
  • Modulates TNFα-driven neuroinflammation [4] | - A53T α-synuclein mouse (genetic PD model) [1]
  • Paraquat-induced Drosophila (toxin-induced PD model) [2]
  • Ethanol-induced neuroinflammation in rats [4] | Detected in brain tissue after oral administration [1] | | Nobiletin | - Potential therapeutic value for Alzheimer's disease-like mice [5]
  • Identified as a potent neuroinflammatory inhibitor [5] | - Inhibition of neuroinflammation [5] | - Alzheimer's disease mouse models [5] | Multiple metabolites identified in brain tissue [5] [6] | | Tangeretin | Identified as a potent neuroinflammatory inhibitor [5] | Inhibition of neuroinflammation [5] | In vitro screening assays [5] | Information limited in provided search results | | Sinensetin | Identified as a potent neuroinflammatory inhibitor [5] | Inhibition of neuroinflammation [5] | In vitro screening assays [5] | Information limited in provided search results | | Gardenin B | - Did not confer protection against toxin-induced toxicity [2]
  • Failed to rescue mobility defects [2] | - Retains antioxidant properties but lacks significant anti-inflammatory activity [2] [7] | Paraquat-induced Drosophila model [2] | Information limited in provided search results |

Distinctive Mechanism of this compound

A critical differentiator for this compound is its ability to simultaneously target multiple pathways involved in neurodegeneration.

  • Dual Pathway Modulation: Research indicates that this compound's unique effect comes from its ability to reduce neuroinflammation, not just from its antioxidant property. This was highlighted in a direct comparison with Gardenin B, which has similar antioxidant capability but lacked anti-inflammatory activity and did not show neuroprotective effects [2] [7]. This compound treatment increased cortical expression of NRF2-regulated antioxidant genes while decreasing expression of NF-κB-dependent pro-inflammatory genes [1].
  • Multi-Organ Protective Signaling: The protective actions of this compound involve the AMPK/Nrf2 pathway, a key regulator of cellular energy and redox homeostasis. Activation of this pathway helps alleviate oxidative stress and inflammation [3].

The diagram below integrates these mechanisms into a unified signaling pathway for this compound.

gardenin_a_pathway cluster_anti_inflammatory Anti-inflammatory Action cluster_antioxidant Antioxidant Action GA This compound NFkB Inhibition of NF-κB GA->NFkB TNFa Modulation of TNFα GA->TNFa AMPK Activation of AMPK GA->AMPK Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines TNFa->Cytokines Outcomes Neuroprotective Outcomes: • Reduced oxidative stress • Attenuated neuroinflammation • Improved cell survival • Reduced pathological protein aggregation Cytokines->Outcomes Nrf2 Activation & Stabilization of Nrf2 AMPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 ↑ HO-1, ↑ Antioxidant Gene Expression ARE->HO1 HO1->Outcomes subcluster_outcomes subcluster_outcomes

Key Experimental Protocols

For research reproducibility, here are the methodologies from pivotal studies on this compound.

  • In Vivo Mouse Model (Parkinson's Disease)

    • Model: A53T alpha-synuclein overexpressing (A53TSyn) transgenic mice (a genetic model of α-synuclein aggregation) [1].
    • Treatment: Oral administration (gavage) of this compound at 0, 25, or 100 mg/kg for 4 weeks [1].
    • Behavioral Testing (Week 4): Conditioned Fear Response (associative memory), Open Field Test (general mobility), Digigait apparatus (gait analysis) [1].
    • Tissue Analysis: Immunohistochemistry for phosphorylated α-synuclein and tyrosine hydroxylase; quantification of synaptic, antioxidant, and inflammatory gene expression in brain tissue [1].
  • In Vivo Drosophila Model (Parkinson's Disease)

    • Model: Paraquat-induced PD in Drosophila (an environmental toxin model). Adult male flies were used due to higher sensitivity [2].
    • Treatment: Pre-treatment with this compound (10 μM in sucrose) for 4 days, followed by continuous exposure to 5 mM paraquat [2].
    • Outcome Measures: Survival scored every 24 hours; mobility assessed by negative geotaxis (climbing) assay at 24 and 48 hours post-exposure [2].
    • Bioavailability Analysis: this compound levels in fly heads were confirmed using ultra-performance liquid chromatography and mass spectrometry (UPLC-MS) [2].
  • In Vitro Anti-inflammatory Screening

    • This study identified potent neuroinflammatory inhibitors by screening multiple PMFs [5].
    • Method: Used a comprehensive sequential metabolism approach and network pharmacology to predict and validate anti-neuroinflammatory effects [5].
    • Validation: Effects were confirmed in animal and cell models of neuroinflammation [5].

Interpretation of Comparative Data

  • This compound's Edge: The collective data positions this compound favorably due to its pleiotropic action, demonstrated efficacy in multiple model organisms (from flies to mice), and positive effects in both genetic and toxin-induced models of disease [1] [2] [7].
  • Other Citrus PMFs: Nobiletin, tangeretin, and sinensetin are recognized for their anti-neuroinflammatory potential [5]. A key advantage of many citrus PMFs is their lipid-solubility and good blood-brain barrier permeability, making them promising candidates for CNS-targeted therapies [5] [6].
  • Critical Differentiator: The case of Gardenin B is instructive. It underscores that structural similarity does not guarantee functional equivalence, and that anti-inflammatory capability may be a more critical factor for neuroprotection than antioxidant activity alone [2] [7].

References

Gardenin A vs. Other NRF2 Activators at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Gardenin A (Natural Compound) Synthetic Electrophilic Activators (e.g., Bardoxolone-methyl, Omaveloxolone) Nonelectrophilic & Multi-Target Activators
Chemical Nature Polymethoxyflavone (Natural product) [1] [2] Synthetic triterpenoids [3] Varied (e.g., protein-protein interaction inhibitors) [3]
Primary Mechanism Activates NRF2 signaling pathway; modulates inflammation and cell death pathways [1] [2] Electrophilic modification of KEAP1 cysteine residues (e.g., Cys-151) [3] Inhibits KEAP1-NRF2 protein-protein interaction; other indirect mechanisms [3]
Key Experimental Models Parkinson's disease (mouse, Drosophila), Alcohol-induced neuroinflammation (rat), Alcohol-induced liver/gut damage (cell) [1] [4] [5] Diabetic nephropathy, Friedreich's ataxia, Mitochondrial myopathy, Cancer (clinical trials) [3] Primarily in experimental stages for various chronic diseases [3]
Reported Efficacy (Preclinical) Improved motor function & memory, reduced neuroinflammation & oxidative stress, protection of dopaminergic neurons [1] [4] [2] Improved kidney function, reduced oxidative stress in genetic disorders [3] Proof-of-concept in disease models [3]
Unique Traits Pleiotropic effects: modulates NRF2, NF-κB, and cell death pathways; shown to cross the blood-brain barrier [1] [4] Well-characterized covalent mechanism; several candidates in advanced clinical trials [3] Potential for more targeted activation without reactive chemistry [3]

Experimental Data and Protocols for this compound

The following table details key experimental findings and the methodologies used to establish this compound's effects.

Disease Model Key In-Vivo/In-Vitro Findings Experimental Protocols & Dosage

| Parkinson's Disease (A53T Alpha-Synuclein Mouse Model) | - 100 mg/kg (oral, 4 weeks) improved associative memory and mobility [1].

  • Reduced levels of phosphorylated alpha-synuclein in cortex and hippocampus [1].
  • Increased cortical expression of NRF2 and its antioxidant target genes (HO-1); decreased pro-inflammatory genes [1]. | - Behavioral tests: Conditioned Fear Response (CFR) for memory; Open field and Digigait for motor function [1].
  • Molecular analysis: Immunohistochemistry for pSyn and Tyrosine Hydroxylase (TH); RT-qPCR for gene expression [1]. | | Parkinson's Disease (Drosophila Model) | - 10 μM pre-feeding conferred protection against paraquat-induced toxicity and mobility defects [2].
  • Neuroprotection linked to modulation of neuroinflammatory and cellular death responses, not solely antioxidant activity [2].
  • This compound was detected in fly heads, confirming bioavailability [2]. | - Survival & Climbing Assay: Flies pre-fed this compound for 4 days, then exposed to paraquat. Survival and climbing ability were scored [2].
  • Bioavailability: Measured using ultra-performance liquid chromatography and mass spectrometry (UPLC-MS) [2]. | | Alcohol-Induced Neuroinflammation (Rat Model) | - 50 & 100 mg/kg preserved brain architecture and attenuated astroglial reactivity [4].
  • Significant downregulation of TNFα and restoration of BDNF expression [4].
  • Upregulated HO-1 and NRF2 [4]. | - In-Vivo: Ethanol administration alongside this compound; brain tissue analyzed via histology and immunohistochemistry [4].
  • In-Vitro: SH-SY5Y neuroblastoma cells used for viability, oxidative stress, and gene expression studies [4]. | | Alcohol-Induced Liver/Gut Damage (Cell Model) | - 10 μg/ml protected HepG2 and Caco2 cells, reducing lipid droplets and ROS [5].
  • Showed anti-inflammatory and antioxidant effects via the AMPK/NRF2 pathway [5]. | - Cell Viability: MTT assay [5].
  • ROS & Lipid Accumulation: Measured via staining techniques [5].
  • Pathway Analysis: RT-qPCR and ELISA for gene and protein expression (e.g., pAMPK, NRF2, HO-1) [5]. |

Mechanism of NRF2 Activation by this compound

The diagram below integrates evidence from multiple studies to illustrate the proposed signaling pathways through which this compound exerts its effects. This compound's activity is pleiotropic, potentially involving both the canonical KEAP1-NRF2 pathway and other associated pathways like AMPK.

gardenin_a_mechanism Proposed Signaling Pathways of this compound cluster_0 Cytoplasm cluster_1 Nucleus GardeninA This compound AMPK AMPK (Activation Suggested) GardeninA->AMPK Evidence: [5] KEAP1 KEAP1 (Potential Modification) GardeninA->KEAP1 Proposed NFkB NF-κB Pathway (Inhibition) GardeninA->NFkB Evidence: [1] [2] NRF2 NRF2 (Stabilization & Accumulation) AMPK->NRF2 Potential Stabilization KEAP1->NRF2 Ubiquitination Prevented NRF2_Nuc NRF2 (Nuclear) NRF2->NRF2_Nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_Nuc->ARE Binds Antioxidants Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidants Transactivation Outcomes Cell Protection Reduced Oxidative Stress Anti-inflammation Antioxidants->Outcomes Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Downregulation Cytokines->Outcomes Reduced Levels

Research Status and Perspective for Developers

For researchers and drug development professionals, consider these points when evaluating this compound:

  • Promising Preclinical Profile: this compound demonstrates efficacy in diverse Parkinson's disease models (from Drosophila to mice) and against alcohol-induced damage in the brain, liver, and gut [1] [4] [5]. Its ability to cross the blood-brain barrier is a significant advantage for neurotherapeutics [1] [4].
  • Pleiotropic Mechanism: A key differentiator is its multi-target action. Unlike many synthetic electrophiles that primarily modify KEAP1, this compound appears to modulate the NRF2 pathway, NF-κB-driven inflammation, and cellular death responses simultaneously [1] [2]. This could be beneficial in complex diseases like neurodegeneration.
  • Comparative Clinical Standing: this compound remains in early preclinical development. In contrast, several synthetic NRF2 activators, like Bardoxolone-methyl and Omaveloxolone, are already in advanced clinical trials (Phase II/III) for specific kidney, metabolic, and neurological diseases [3].
  • Natural Product Considerations: As a natural flavonoid, its pharmacokinetics, metabolism, and potential for off-target effects require further rigorous investigation before clinical translation [3].

References

Gardenin A in a Drosophila Parkinson's Model

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core findings from a 2021 study that investigated the neuroprotective effects of the flavonoid Gardenin A against environmental toxin-induced Parkinsonian symptoms in a Drosophila (fruit fly) model [1].

Aspect Experimental Details
Parkinson's Model Paraquat (PQ)-induced model in Drosophila melanogaster (Canton S wild-type) [1]
Intervention This compound (GA) pre-treatment for 4 days via oral administration (10 μM in sucrose solution) [1]

| Key Efficacy Findings | Survival: GA pre-treatment significantly increased survival to 60% on day 5 post-PQ exposure, compared to 30% in sucrose-fed controls [1]. Motor Function: GA pre-treatment significantly restored climbing ability to 75% at 48 hours post-PQ exposure, compared to 45% in controls [1]. Neuroprotection: GA conferred protection against the loss of dopaminergic neurons induced by PQ [1]. | | Control Benchmark | Levodopa (L-DOPA, 0.5 mM), a standard PD drug, also showed significant protection in the same model, validating the setup [1]. | | Specificity Note | Gardenin B, a structurally similar flavonoid with fewer methoxy groups, was not effective in the same assays, highlighting this compound's unique activity [1]. |

Proposed Mechanism of Action

The study proposed that this compound's neuroprotection is not solely due to antioxidant activity but involves the modulation of multiple pathways implicated in Parkinson's disease pathogenesis. The experimental workflow and proposed mechanism are illustrated below.

Proposed Neuroprotective Mechanism of this compound cluster_primary This compound Mediated Pathways Start Start: Paraquat Exposure Pathogenesis Parkinson's Disease Pathogenesis • Oxidative Stress • Neuroinflammation • Neuronal Cell Death Start->Pathogenesis Induces End Outcome: Neuroprotection GA This compound (Oral Administration) GA->Start protects against Modulate Modulation of: - Neuroinflammatory Response - Cellular Death Pathways GA->Modulate Modulates Modulate->Pathogenesis Counters Pathogenesis->End Leads to

Interpretation and Research Gaps

The data from the Drosophila model is promising and suggests this compound is a compelling candidate for further research. However, for your objective of creating a comparison guide for professionals, it is crucial to note the following limitations in the current evidence base:

  • Limited Model Scope: The efficacy data is currently confined to a single, toxin-induced model in Drosophila. Its performance in genetic models, mammalian systems (like mice or non-human primates), or models that better recapitulate the progressive nature and Lewy body pathology of human PD remains unverified [2] [3].
  • Lack of Direct Comparisons: The search did not yield studies that directly compare this compound's efficacy to other established or emerging neuroprotective compounds, such as other flavonoids (e.g., Fisetin, Quercetin) or non-pharmacological interventions, within the same experimental setup [4].
  • Mechanistic Details are Preliminary: While the study indicates involvement beyond antioxidant effects, the exact molecular targets and signaling pathways (e.g., specific kinases or transcription factors) require further elucidation.

References

The Process of Mechanism of Action Confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Confirming a MoA is a multi-stage process that moves from initial hypothesis to rigorous validation. The approach can be broadly divided into two strategies, each with its own pathway [1].

The flowchart below illustrates the two main strategic approaches for identifying and confirming a compound's mechanism of action.

cluster_top Target Identification & Hypothesis cluster_bottom Confirmation & Validation Start Phenotypic Screen Identifies Bioactive Compound TID Target Identification (TID) Start->TID MoA_Hyp Develop MoA Hypothesis TID->MoA_Hyp ExpDesign Design Confirmatory Experiments MoA_Hyp->ExpDesign MethSelect Select Validation Method (Inspection, Analysis, Demonstration, Test) ExpDesign->MethSelect Validation Experimental Validation MethSelect->Validation Confirmed MoA Confirmed Validation->Confirmed TargetFirst Target-Based Screen TargetFirst->MoA_Hyp

Experimental Validation Methods

Once a hypothesis is formed, researchers use specific confirmation methods to gather supporting evidence. These methods, often summarized by the acronym IADT, provide different levels of evidence [2].

The table below describes these four primary types of requirement confirmation used in validation.

Confirmation Method Description Potential Application to MoA Studies
Inspection Direct physical examination of the product or system using basic senses (e.g., visual inspection) [2]. Less common for direct MoA confirmation, but could involve inspecting cellular or tissue changes via microscopy.
Analysis Validation using calculations, models, or data analysis to make predictions about performance [2]. Used in computational docking studies to predict compound binding or analyzing dose-response data to infer target engagement.
Demonstration Using the system as intended to show it functions according to requirements [2]. Showing that a compound produces the expected phenotypic change in a cell-based assay (e.g., reduced inflammation).
Test A precise and controlled form of demonstration under a set of carefully specified conditions [2]. Directly measuring binding affinity (e.g., Kd) or enzymatic inhibition (e.g., IC50) in a highly controlled biochemical assay.

For a compound like Gardenin A, confirmation would likely rely heavily on Test and Analysis methods, supported by Demonstration in relevant cellular models.

A Practical Path for Your Research

  • Search Specialized Databases: Use platforms like PubMed, ChEMBL [3], or BindingDB [3] to search for "this compound" or "Gardenia A" along with keywords like "mechanism of action," "target," or "kinase inhibition." These databases often contain curated bioactivity data.
  • Analyze Primary Literature: When you find relevant scientific papers, look closely at the "Results" section for:
    • Dose-response curves (IC50/EC50 values)
    • Binding assays (e.g., Surface Plasmon Resonance)
    • Enzymatic activity plots
    • Western blot images showing modulation of signaling pathway proteins.
  • Compare Your Findings: Once you collect data on this compound, you can objectively compare its experimental performance (e.g., potency, selectivity) against other known compounds targeting the same pathway.

References

A Framework for Your Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

To ensure your guide is reproducible and trustworthy, you can structure your methodology section around a consensus guideline for reporting experimental protocols in life sciences [1]. The table below outlines the key data elements to include.

Data Element Category Key Details to Include Purpose
Sample & Reagents Source, identifiers (e.g., RRID), catalog numbers, batch numbers, specific characteristics (purity, concentration). Ensures unique identification and consistency of materials [1].
Instrumentation & Software Manufacturer, model, software name and version. Allows for precise replication of technical conditions [1].
Procedure & Workflow Step-by-step instructions, durations, temperatures, specific sequences of actions. Provides the core instructions for executing the experiment [1].
Data Analysis Name of statistical tests, software/packages used, significance thresholds, data processing steps. Ensures analytical transparency and allows verification of results [1].

Example: Data Presentation from a Replication Study

While data on "Gardenin" is unavailable, the following table summarizes quantitative results from a real replication study on Mediterranean oaks, demonstrating how you can present comparative performance data [2].

Species Survival Rate in Germany (%) Survival Rate in Italy (%) Survival Rate in Greece (%) Performance Notes
Q. pubescens High High Low (due to drought/frost) Best performing species in Italy and Germany [2].
Q. robur (Local German species) High Not Applicable Not Applicable Performed equally well in its native range [2].
Q. frainetto Data Available Data Available Data Available Performance varied across garden locations [2].
Q. ilex Data Available Data Available Data Available Performance details are available in the source study [2].

Creating Diagrams with Graphviz

You can use Graphviz to create clear diagrams for signaling pathways or experimental workflows. It uses the DOT language to define diagrams in a text-based format, which are then rendered as images [3].

Here is a basic example of an experimental workflow DOT script, incorporating your style guidelines.

ExperimentalWorkflow Experimental Workflow Sample Prep Sample Prep Treatment A Treatment A Sample Prep->Treatment A Group 1 Treatment B Treatment B Sample Prep->Treatment B Group 2 Data Collection Data Collection Treatment A->Data Collection Treatment B->Data Collection Analysis Analysis Data Collection->Analysis

Key features of this script:

  • Color Contrast: The fontcolor attribute is explicitly set for each node to ensure high contrast against the fillcolor [4].
  • Color Palette: It uses only the hex codes from your specified palette.
  • Edge Labels: The labeldistance is set to 2.5 to create a clear gap between the label and the line.

To generate the image, save the script in a .gv or .dot file and use a Graphviz command like: dot -Tpng -O MyWorkflow.gv [5].

References

Evidence for Gardening in Health & Well-being

Author: Smolecule Technical Support Team. Date: February 2026

Health Domain Reported Effect Size (ES) Confidence Interval (CI) Population Source & Year
Mental Health SMD: -0.31 (Small-to-medium) -0.97, 0.34 Adults with chronic conditions [1] Systematic Review & Meta-Analysis (2025) [1]
General Well-being ES: 0.55 (Medium) 0.23, 0.87 General & vulnerable populations [2] [3] Umbrella Review & Meta-Analysis (2024) [2] [3]
Physical Health SMD: -0.25 (Small) -0.62, 0.11 Adults with chronic conditions [1] Systematic Review & Meta-Analysis (2025) [1]

> Important Note on Effect Sizes: The 2025 review [1] uses Standardized Mean Differences (SMD), where the negative value indicates a reduction in negative outcomes (e.g., lower depression scores). The 2024 review [2] [3] uses a generic Effect Size (ES), where a positive value indicates an improvement in positive well-being. These are not directly comparable but both suggest a beneficial effect.

Experimental Protocols & Methodologies

The evidence is synthesized from systematic reviews that aggregate multiple primary studies. Here are the standard methodologies for this type of research:

  • Study Designs: The evidence comes from Randomized Controlled Trials (RCTs) and quasi-experimental studies (with intervention and control groups) [1]. Some reviews also include observational data [2] [3].
  • Participant Populations: Research often focuses on adults (mean age ~54) with various chronic conditions, including physical dysfunction, chronic pain, obesity, depression, anxiety, hypertension, and cognitive dysfunction [1]. Studies also include general populations and vulnerable subgroups like those with dementia [2] [3].
  • Intervention Types: Key exposures are broadly defined as:
    • Gardening: Includes home gardening, allotment, and community gardening [2] [3].
    • Horticultural Therapy (HT): A structured, therapist-led program with defined therapeutic goals [1] [2] [3].
  • Outcome Measures: Studies use a wide range of validated tools and metrics, including:
    • Mental Health: Scales for depression, anxiety, stress, and psychological well-being [1].
    • Physical Health: Measures like blood pressure and cognitive function tests [1].
    • General Health & Quality of Life: Surveys assessing overall health status, social connectedness, and quality of life [1] [2] [3].
  • Data Synthesis: Results are pooled using meta-analysis with random-effects models to account for variation between studies. The statistical heterogeneity is typically high (I² > 50%), indicating diversity in interventions, populations, and measurements [1] [2] [3].

Visualizing the Therapeutic Pathway & Evidence Synthesis

The following diagrams illustrate the conceptual pathway through which gardening may impact health and the methodology used to synthesize the evidence in this guide.

Gardening_Therapeutic_Pathway cluster_0 Mechanisms Include: cluster_1 Outcomes Include: Gardening_Activity Gardening Activity Mechanisms Therapeutic Mechanisms Gardening_Activity->Mechanisms Stimulates Outcomes Health Outcomes Mechanisms->Outcomes Leads to Physical_Activity Physical Exercise Mechanisms->Physical_Activity Stress_Reduction Stress Reduction Mechanisms->Stress_Reduction Social_Connection Social Connection Mechanisms->Social_Connection Nature_Exposure Exposure to Nature Mechanisms->Nature_Exposure Mental_Health Improved Mental Health Outcomes->Mental_Health Physical_Health Improved Physical Health Outcomes->Physical_Health General_Wellbeing Enhanced General Well-being Outcomes->General_Wellbeing

Therapeutic Mechanisms of Gardening

Evidence_Synthesis_Methodology Search Systematic Search of Electronic Databases Screen Screen Studies (Title/Abstract/Full-Text) Search->Screen Appraise Critical Appraisal & Risk of Bias Assessment Screen->Appraise Extract Data Extraction Appraise->Extract Synthesize Data Synthesis (Narrative & Meta-Analysis) Extract->Synthesize Report Report Findings & Summary of Evidence Synthesize->Report

Systematic Review Methodology Workflow

Interpretation for Professionals

For researchers and drug development professionals, it is crucial to interpret these findings within their context:

  • Gardening as a Complex Intervention: Gardening is a multi-component intervention combining physical activity, nature exposure, and often social interaction [2] [3]. Its effects are not analogous to a single-molecule drug targeting a specific pathway.
  • Strength of Evidence: The most consistent evidence points to benefits for mental well-being and mental health [1] [2] [3]. Effects on physical health, while positive, are generally smaller and less consistent [1].
  • Heterogeneity is High: The included studies show significant variation (high I²), meaning the effect is not uniform. This cautions against broad generalizations and underscores that outcomes depend on factors like the type of gardening, duration, and participant characteristics [1] [2] [3].

References

Summary of Preclinical Research on Gardenin A

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Findings & Models Key Quantitative Data / Observed Effects

| Neuroprotective Effects | • A53T alpha-synuclein mouse model of Parkinson's Disease (PD) • Drosophila model of PD • Focal brain ischemia rat model | • Improved associative memory and motor function (gait, mobility) • Reduced phosphorylated alpha-synuclein (pSyn) in cortex & hippocampus • Increased tyrosine hydroxylase (TH) expression in striatum • Neuroprotective in toxin-induced models [1] [2] | | Mechanisms of Action | • In vivo mouse models & in vitro cell cultures (e.g., SH-SY5Y neuroblastoma cells) • In silico molecular docking & network pharmacology | • Activation of NRF2-regulated antioxidant pathway (e.g., increased HO-1 expression) • Inhibition of NF-κB-driven pro-inflammatory pathway • Reduction of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) [1] [2] | | Pharmacokinetic & Biomarker Data | • UPLC-MRM/HRMS analysis of mouse brain tissue • Lipid profile analysis of deep gray brain tissue | • Gardenin A was readily detectable in the brain after oral administration, indicating it crosses the blood-brain barrier. • Modulated brain lipid profiles. [1] | | Dosing & Toxicity | • Oral administration in mouse models (4-week treatment) | • Effective doses: 25 mg/kg and 100 mg/kg body weight. • The 100 mg/kg dose showed more pronounced and statistically significant effects in most studies. • No overt toxicity was reported in the cited studies, but a systematic safety profile is not available. [1] [2] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

In Vivo Efficacy Protocol (Parkinson's Disease Model)

This protocol is based on the study using A53T alpha-synuclein overexpressing (A53TSyn) mice [1].

  • Animal Model: A53T alpha-synuclein (A53TSyn) transgenic mice.
  • Treatment:
    • Route: Oral gavage.
    • Doses: 0 (vehicle), 25, or 100 mg/kg this compound.
    • Duration: 4 weeks.
  • Behavioral Testing (conducted in the 4th week):
    • Conditioned Fear Response (CFR) Test: To assess associative (contextual) memory.
    • Open Field Test: To evaluate general mobility (time mobile, distance traveled).
    • Digigait Gait Analysis: To quantify spatial and temporal gait parameters (e.g., stance width, brake).
  • Tissue Analysis (post-mortem):
    • Immunohistochemistry: Analysis of brain sections for phosphorylated alpha-synuclein (pSyn) and tyrosine hydroxylase (TH) expression.
    • Gene Expression Analysis: qPCR of cortical tissue for synaptic markers (synaptophysin, PSD95), NRF2-regulated antioxidant genes, and NF-κB-dependent pro-inflammatory genes.
In Vitro Neuroprotection & Anti-inflammatory Protocol

This methodology is compiled from studies on ethanol-induced neuroinflammation and neuroblastoma cells [2].

  • Cell Line: SH-SY5Y human neuroblastoma cells.
  • Intervention:
    • Treatment with varying concentrations of this compound.
    • Induction of oxidative stress or inflammation (e.g., using ethanol or other stressors).
  • Assessments:
    • Cell Viability: Measured using assays like MTT or WST-1.
    • Oxidative Stress: Quantification of intracellular reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
    • Gene and Protein Expression:
      • ELISA: Quantification of protein levels of inflammatory markers (TNFα) and antioxidant enzymes.
      • qPCR/Western Blot: Analysis of gene/protein expression related to neuroinflammation (TNFα, MCP-1, PCSK9), neurotrophic factors (BDNF), and tight junctions (Claudin5).

Mechanism of Action: Signaling Pathways

The following diagram synthesizes the key signaling pathways of this compound as described in the preclinical literature, illustrating its potential neuroprotective mechanism.

gardenin_a_pathway cluster_nrf2 Antioxidant / Neuroprotective Response cluster_nfkb Anti-inflammatory Response GardeninA GardeninA NRF2 NRF2 Activation GardeninA->NRF2 NFkB NF-κB Inhibition GardeninA->NFkB AntioxidantGenes Expression of Antioxidant Genes (e.g., HO-1) NRF2->AntioxidantGenes SynapticGenes Synaptic Markers (Synaptophysin, PSD95) NRF2->SynapticGenes BDNF BDNF Expression NRF2->BDNF CellSurvival Promotes Cell Survival & Function AntioxidantGenes->CellSurvival SynapticGenes->CellSurvival BDNF->CellSurvival DownstreamEffects Reduced α-synuclein Phosphorylation Improved Motor & Cognitive Function CellSurvival->DownstreamEffects TNFa Reduced TNFα NFkB->TNFa ProInflammatoryCytokines Reduced Pro-inflammatory Cytokines (IL-1β, IL-6, MCP-1) TNFa->ProInflammatoryCytokines Neuroinflammation Attenuated Neuroinflammation ProInflammatoryCytokines->Neuroinflammation Neuroinflammation->DownstreamEffects

References

Gardenin A clinical translation potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Documented Health Benefits of Gardening

A meta-analysis of 22 case studies provides quantitative evidence for the positive effects of gardening on health. The analysis showed a statistically significant positive effect, which remained even after accounting for publication bias [1].

The table below summarizes the range of health outcomes identified:

Health Outcome Category Specific Benefits Reported
Mental & Psychological Health Reductions in depression and anxiety; increases in life satisfaction and quality of life [1].
Physical Health Reduction in body mass index (BMI) [1].
Social Well-being Increased sense of community [1].

A Framework for Clinical Translation Assessment

To objectively compare the clinical translation potential of different interventions, researchers use specific quantitative indicators. These metrics help gauge how basic research findings are being adopted into clinical practice.

The following diagram illustrates the workflow for assessing clinical translation potential using these key metrics, adapted from methodologies used in basic medical research [2].

Start Published Research Output (e.g., Study on Gardening Intervention) Metric1 Clinical Citation Count (Cited by Clin.) Start->Metric1 Metric2 Translational Science Score (TS Score) Start->Metric2 Metric3 Approximate Potential to Translate (APT) Start->Metric3 Assessment Clinical Translation Potential Assessment Metric1->Assessment Metric2->Assessment Metric3->Assessment Output Data-Driven Decision for Further Clinical Development Assessment->Output

The key indicators in the workflow are defined as follows:

  • Clinical Citation Count (Cited by Clin.): This is a direct measure of how often a primary research paper is cited by subsequent clinical studies, such as clinical trials or guidelines [2].
  • Translational Science Score (TS Score): This is a bibliometric indicator designed to capture the degree to which a paper in basic medicine has been translated towards clinical application [2].
  • Approximate Potential to Translate (APT): This metric uses a machine-learning algorithm to predict the likelihood of a biomedical research article making translational progress [2].

How to Proceed with Your Assessment

The search results confirm that gardening has a positive impact on multiple health outcomes, a strong foundation for clinical translation [1]. To create the comparison guide you envision, the most direct approach would be:

  • Identify Comparator Interventions: Select non-pharmacological interventions against which you wish to benchmark gardening (e.g., structured exercise, mindfulness meditation, art therapy).
  • Apply the Translation Metrics: Use the key metrics defined above (Clinical Citation Count, TS Score, APT) for a set of seminal papers on gardening and the comparator interventions. Tools like the NIH's iCite can provide some of this data for published literature [2].
  • Analyze and Compare: Synthesize the quantitative data into structured tables to objectively compare the translation potential of each intervention.

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

418.12638228 Da

Monoisotopic Mass

418.12638228 Da

Heavy Atom Count

30

UNII

24J0W87Z43

Other CAS

21187-73-5

Wikipedia

Gardenin a

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types